Omadacycline mesylate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C30H44N4O10S |
|---|---|
分子量 |
652.8 g/mol |
IUPAC名 |
4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C29H40N4O7.CH4O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-5(2,3)4/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H3,(H,2,3,4) |
InChIキー |
BRTZQVQPPVIFKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
Omadacycline Mesylate's Mechanism of Action on the 30S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of tetracycline, designed to overcome common tetracycline resistance mechanisms.[1] Its primary mode of action is the inhibition of bacterial protein synthesis through specific binding to the 30S ribosomal subunit.[2][3] This technical guide provides an in-depth exploration of the molecular interactions between omadacycline mesylate and the 30S ribosome, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms. Omadacycline demonstrates potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains resistant to conventional tetracyclines due to efflux pumps and ribosomal protection.[2][4]
Core Mechanism of Action
Like other members of the tetracycline class, omadacycline exerts its bacteriostatic or bactericidal effect by disrupting protein synthesis.[5] This is achieved by binding to the 30S subunit of the bacterial ribosome, sterically hindering the accommodation of aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site.[6] This blockage prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein elongation and ultimately bacterial growth.[3]
The chemical structure of omadacycline, featuring modifications at the C-7 and C-9 positions of the tetracycline D-ring, is crucial for its enhanced activity and ability to evade resistance.[1][2] The C-9 aminomethyl group, in particular, plays a significant role in overcoming ribosomal protection, a common resistance mechanism where proteins shield the ribosome from tetracycline binding.[4][7]
Quantitative Data
The following tables summarize key quantitative data that underscore the efficacy of omadacycline.
Table 1: Omadacycline Minimum Inhibitory Concentrations (MICs) Against Various Bacterial Pathogens
| Bacterial Species | Strain Type | Omadacycline MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.25 | [8] |
| Streptococcus pneumoniae | Penicillin- and macrolide-resistant | 0.12 | [8] |
| Enterococcus faecalis | Vancomycin-resistant (VRE) | 0.25 | [8] |
| Enterococcus faecium | Vancomycin-resistant (VRE) | 0.12 | [8] |
| Bacillus anthracis | 0.06 | [2] | |
| Yersinia pestis | 1 | [2] | |
| Haemophilus influenzae | Bactericidal activity demonstrated | [3] |
Table 2: Comparative In Vitro Protein Synthesis Inhibition
| Antibiotic | Resistance Mechanism Present | IC50 (µM) | Reference |
| Omadacycline | None | Comparable to minocycline | [9] |
| Omadacycline | Ribosomal Protection [tet(O)] | Unaffected | [9] |
| Tetracycline | Ribosomal Protection [tet(O)] | Activity inhibited | [9] |
Experimental Protocols
Macromolecular Synthesis Assay
This assay identifies the primary cellular process targeted by an antibiotic.
-
Bacterial Culture: Grow a susceptible bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Radiolabeling: Aliquot the culture into separate tubes, each containing a radiolabeled precursor for a specific macromolecule: [3H]thymidine (DNA), [3H]uridine (RNA), [3H]leucine (protein), and [14C]N-acetylglucosamine (peptidoglycan).
-
Antibiotic Exposure: Add varying concentrations of omadacycline to the tubes. Include a no-drug control.
-
Incubation: Incubate the cultures for a defined period to allow for precursor incorporation.
-
Precipitation and Scintillation Counting: Precipitate the macromolecules, wash to remove unincorporated precursors, and measure the radioactivity using a scintillation counter.
-
Data Analysis: A specific reduction in the incorporation of a particular precursor indicates that its synthesis pathway is the primary target of the antibiotic. For omadacycline, a significant decrease in [3H]leucine incorporation is observed, confirming protein synthesis as its main target.[2]
Ribosome Binding Competition Assay
This assay quantifies the binding affinity of omadacycline to the ribosome.
-
Ribosome Preparation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).
-
Radiolabeled Ligand: Use a radiolabeled tetracycline, such as [3H]tetracycline, as the competitive ligand.
-
Competition Reaction: In a series of tubes, incubate a fixed concentration of ribosomes and [3H]tetracycline with increasing concentrations of unlabeled omadacycline.
-
Separation of Bound and Free Ligand: Separate the ribosome-bound [3H]tetracycline from the free ligand. This can be achieved by methods such as filter binding, where the ribosomes and bound ligand are retained on a filter.
-
Quantification: Measure the radioactivity on the filters.
-
IC50 Determination: Plot the percentage of bound [3H]tetracycline against the concentration of omadacycline. The concentration of omadacycline that displaces 50% of the bound [3H]tetracycline is the IC50 value, which is indicative of its binding affinity.[9][10]
X-ray Crystallography of Omadacycline-Ribosome Complex
This technique provides a high-resolution three-dimensional structure of the binding site.
-
Complex Formation: Co-crystallize omadacycline with the 30S ribosomal subunit.
-
X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern.
-
Data Collection: Collect the diffraction data using a detector.
-
Structure Determination: Process the diffraction data to determine the electron density map of the complex.
-
Model Building and Refinement: Build an atomic model of the omadacycline-30S subunit complex into the electron density map and refine it to obtain a final, high-resolution structure. Recent studies have utilized cryo-electron microscopy (cryo-EM) to achieve high-resolution structures of omadacycline bound to the E. coli 30S ribosomal subunit head.[11][12]
Visualizations
Omadacycline's Action on the 30S Ribosomal Subunit
References
- 1. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]
- 4. journals.asm.org [journals.asm.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. 8CA7: Omadacycline and spectinomycin bound to the 30S ribosomal subunit head [ncbi.nlm.nih.gov]
Chemical structure and properties of Omadacycline mesylate
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical pharmacology of Omadacycline mesylate, a novel aminomethylcycline antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Properties
Omadacycline is a semisynthetic derivative of minocycline and belongs to the aminomethylcycline class of tetracycline antibiotics.[1][2] The mesylate salt form enhances its pharmaceutical properties. The chemical modifications at the C7 and C9 positions of the tetracycline core are critical for its ability to overcome common tetracycline resistance mechanisms.[3][4]
Chemical Formula: C₃₀H₄₄N₄O₁₀S[] Molecular Weight: 652.76 g/mol [] Synonyms: PTK 0796 mesylate, Amadacycline mesylate[][6]
The structure of Omadacycline is designed to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[4][7] The C9-aminomethyl substitution hinders efflux-mediated resistance, while the modifications also allow the molecule to maintain its binding affinity to the ribosome even in the presence of ribosomal protection proteins.[1][8]
Mechanism of Action
Similar to other tetracyclines, Omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][9] It binds with high affinity to the 30S ribosomal subunit, effectively blocking the docking of aminoacyl-tRNA at the acceptor (A) site of the mRNA-ribosome complex.[8][10] This prevents the incorporation of new amino acids into the growing peptide chain, leading to a bacteriostatic effect.[10][11] However, against certain pathogens like Streptococcus pneumoniae and Haemophilus influenzae, Omadacycline has demonstrated bactericidal activity.[12]
A key feature of Omadacycline is its potent activity against bacteria that have acquired resistance to older tetracyclines. It is not significantly affected by the two major resistance mechanisms:
-
Ribosomal Protection: Omadacycline remains effective in the presence of ribosomal protection proteins, such as Tet(M) and Tet(O).[9][13]
-
Tetracycline Efflux: The drug is a poor substrate for common tetracycline-specific efflux pumps, including Tet(K), Tet(L), and Tet(B).[11]
References
- 1. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase 3 Trials Show Omadacycline’s Efficacy Against Molecularly Characterized Gram-Positive and Gram-Negative Pathogens Causing Infections [ahdbonline.com]
- 8. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]
- 9. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omadacycline: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. formulationdiary.com [formulationdiary.com]
- 13. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Omadacycline Mesylate: A Technical Guide to its In Vitro Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro spectrum of activity of omadacycline mesylate against a wide range of clinically relevant Gram-positive bacteria. The document summarizes key quantitative data, details experimental methodologies for antimicrobial susceptibility testing, and visualizes the underlying mechanisms of action and resistance.
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline.[1] It represents a significant advancement in the tetracycline class, demonstrating potent activity against a broad spectrum of Gram-positive pathogens, including strains resistant to conventional tetracyclines and other antimicrobial agents.[2][3] Approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP), omadacycline's unique structural modifications allow it to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and active efflux.[1][4] This guide focuses on the quantitative assessment of its efficacy against key Gram-positive bacteria.
Spectrum of Activity: Quantitative Data
The in vitro activity of omadacycline is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) of omadacycline against various Gram-positive bacteria, as determined by numerous surveillance studies.
Table 1: In Vitro Activity of Omadacycline against Staphylococcus aureus
| Bacterial Species | Resistance Phenotype | No. of Isolates | Omadacycline MIC50 (µg/mL) | Omadacycline MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 50 (2014) | 0.12 | 0.12 | [5] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 200 (2014) | 0.12 | 0.12 | [5] |
| Staphylococcus aureus | All | 7,740 (2010) | 0.12 | 0.25 | [5] |
| Staphylococcus aureus | All | 689 | 0.12 | 0.25 | [6] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 299 | 0.12 | 0.5 | [6] |
| Staphylococcus aureus | Tetracycline-Resistant | - | 0.12 | 0.5 | [6] |
| Staphylococcus aureus | Doxycycline-Resistant | - | 0.25 | 1 | [6] |
| Coagulase-Negative Staphylococci | All | - | 0.12 | 0.5 | [7] |
Table 2: In Vitro Activity of Omadacycline against Streptococcus pneumoniae
| Bacterial Species | Resistance Phenotype | No. of Isolates | Omadacycline MIC50 (µg/mL) | Omadacycline MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | All | 304 (2014) | 0.06 | 0.06 | [8] |
| Streptococcus pneumoniae | All | 1,834 (2010) | 0.06 | 0.12 | [8] |
| Streptococcus pneumoniae | Penicillin-Susceptible | - | 0.06 | 0.12 | [8] |
| Streptococcus pneumoniae | Penicillin-Intermediate | - | 0.06 | 0.12 | [8] |
| Streptococcus pneumoniae | Penicillin-Resistant | - | 0.06 | 0.12 | [8] |
| Streptococcus pneumoniae | Multidrug-Resistant (≥3 classes) | - | 0.06 | 0.12 | [8] |
| Streptococcus pneumoniae | All | - | 0.06 | 0.12 | [7] |
| Viridans Group Streptococci | All | - | 0.06 | 0.12 | [7] |
| Beta-hemolytic Streptococci | All | - | 0.12 | 0.25 | [7] |
Table 3: In Vitro Activity of Omadacycline against Enterococcus Species
| Bacterial Species | Resistance Phenotype | No. of Isolates | Omadacycline MIC50 (µg/mL) | Omadacycline MIC90 (µg/mL) | Reference(s) |
| Enterococcus faecalis | All | - | 0.12 | 0.25 | [9] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | 0.25 | 0.25 | [9] |
| Enterococcus faecium | All | - | 0.06 | 0.12 | [9] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | 0.12 | 0.12 | [9] |
| Enterococcus spp. | Highest MIC observed | - | - | 0.5 | [10] |
Experimental Protocols: Broth Microdilution Method (CLSI M07)
The quantitative data presented above were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[7] This section provides a detailed overview of the key steps involved in this experimental protocol.
Materials
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
This compound analytical powder
-
Bacterial isolates for testing
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards (0.5 standard)
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Preparation of Antimicrobial Solutions
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer) at a concentration of at least 1000 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted MHB to achieve the desired final concentrations in the microtiter plate wells. Typically, a range of concentrations from 0.008 to 16 µg/mL is tested.
Inoculum Preparation
-
Bacterial Culture: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Suspend the colonies in sterile saline or MHB.
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm).
-
Final Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation and Incubation
-
Plate Inoculation: Within 15 minutes of its preparation, dispense 50 µL of the final bacterial inoculum into each well of the microtiter plate containing 50 µL of the serially diluted omadacycline solutions. This results in a final volume of 100 µL per well and the desired final inoculum and antibiotic concentrations.
-
Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the inoculated plates in ambient air at 35°C ± 2°C for 16-20 hours.
Interpretation of Results
-
Reading the MIC: After incubation, examine the microtiter plates for visible bacterial growth (turbidity or a button at the bottom of the well).
-
MIC Determination: The MIC is recorded as the lowest concentration of omadacycline that completely inhibits visible growth of the organism.
Mechanism of Action and Resistance
Omadacycline exerts its antibacterial effect by inhibiting protein synthesis.[4] Like other tetracyclines, it binds to the 30S subunit of the bacterial ribosome, preventing the binding of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex.[4] This action effectively halts the elongation of the polypeptide chain.
A key advantage of omadacycline is its ability to overcome the two major mechanisms of tetracycline resistance:
-
Ribosomal Protection: This is often mediated by ribosomal protection proteins (RPPs) such as Tet(M). These proteins bind to the ribosome and cause a conformational change that dislodges traditional tetracyclines. Omadacycline's C9-aminomethyl substitution creates a steric hindrance that prevents the effective binding of RPPs, allowing omadacycline to remain bound to the ribosome and inhibit protein synthesis.[11]
-
Efflux Pumps: These are membrane proteins that actively transport tetracyclines out of the bacterial cell, reducing the intracellular concentration of the drug. The structural modifications of omadacycline make it a poor substrate for these efflux pumps.[1]
The following diagrams illustrate the mechanism of action of omadacycline and its ability to circumvent ribosomal protection.
Caption: Mechanism of action of omadacycline.
Caption: Omadacycline overcomes ribosomal protection.
Conclusion
This compound demonstrates potent and broad-spectrum in vitro activity against a wide array of clinically significant Gram-positive bacteria, including multidrug-resistant isolates of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus species. Its unique mechanism of action, which allows it to overcome common tetracycline resistance mechanisms, makes it a valuable addition to the antimicrobial armamentarium for treating serious bacterial infections. The standardized broth microdilution method provides a reliable and reproducible means of assessing its in vitro efficacy. Further research and ongoing surveillance are crucial to monitor its long-term effectiveness and the potential emergence of resistance.
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. rcsb.org [rcsb.org]
- 3. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dokumen.pub [dokumen.pub]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. mdpi.com [mdpi.com]
Omadacycline Mesylate: A Technical Guide to its In Vitro Activity Against Atypical Pathogens
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omadacycline is a novel aminomethylcycline, a semisynthetic derivative of minocycline, belonging to the tetracycline class of antibiotics.[1][2] It has been developed to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and active drug efflux.[3][4] Omadacycline exhibits a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][3][5] This guide provides a detailed technical overview of the in vitro activity and methodologies used to evaluate omadacycline mesylate against key atypical pathogens responsible for community-acquired bacterial pneumonia (CABP): Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae.
Mechanism of Action
Like other tetracyclines, omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[6] It binds to the 30S ribosomal subunit, effectively blocking the binding of aminoacyl-tRNA to the A site of the ribosome.[3] This prevents the addition of amino acids to the growing peptide chain, halting protein synthesis.
The structural modifications at the C-9 position of the tetracycline D-ring, specifically the addition of an aminomethyl group, are crucial for its enhanced activity.[3] This modification allows omadacycline to bind more effectively to the ribosome and provides a steric hindrance that prevents it from being dislodged by ribosomal protection proteins, a common mechanism of tetracycline resistance.[1][3] Furthermore, these modifications make omadacycline a poor substrate for tetracycline-specific efflux pumps.[1]
Activity Against Legionella pneumophila
Omadacycline demonstrates potent in vitro activity against Legionella pneumophila, a facultative intracellular bacterium and a primary cause of Legionnaires' disease. Studies show it is more potent by weight than several comparator antibiotics.[7]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values of omadacycline and comparator agents against clinical isolates of L. pneumophila.
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Omadacycline | 0.06 | 0.12 | 0.015 - 0.25 |
| Doxycycline | 0.25 | 0.5 | 0.06 - 1 |
| Azithromycin | 0.03 | 0.25 | 0.015 - 0.5 |
| Erythromycin | 0.25 | 0.5 | 0.06 - 0.5 |
| Moxifloxacin | 0.015 | 0.03 | ≤0.008 - 0.06 |
| Telithromycin | ≤0.008 | 0.015 | ≤0.008 - 0.03 |
Data sourced from a study evaluating L. pneumophila strains isolated between 1995 and 2014.[7]
Experimental Protocol: Broth Microdilution for L. pneumophila
The determination of omadacycline's MIC against L. pneumophila is typically performed using a broth microdilution method.
-
Bacterial Strains: Clinical isolates of L. pneumophila serogroups 1 to 6 are utilized.
-
Medium: The testing medium is buffered yeast extract broth.
-
Inoculum Preparation: Bacteria are grown on buffered charcoal yeast extract (BCYE) agar. Colonies are suspended in the testing medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Preparation: Serial twofold dilutions of omadacycline and comparator antibiotics are prepared in the broth medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C in a humidified, non-CO₂ incubator for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Activity Against Mycoplasma pneumoniae
Omadacycline is active against Mycoplasma pneumoniae, an inherently macrolide-resistant bacterium that lacks a cell wall. Its activity is notably unaffected by the presence of tetracycline or macrolide resistance mechanisms.[8]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The table below presents the comparative in vitro activity of omadacycline against M. pneumoniae.
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Omadacycline | 0.125 | 0.25 | 0.063 - 0.25 |
| Doxycycline | 0.5 | 0.5 | 0.063 - 0.5 |
| Tetracycline | 0.5 | 0.5 | 0.125 - 0.5 |
| Azithromycin | ≤0.005 | >16 | ≤0.005 - >16 |
| Moxifloxacin | 0.125 | 0.125 | 0.032 - 0.125 |
Data sourced from a study evaluating M. pneumoniae isolates, including macrolide-resistant strains.[8][9]
Experimental Protocol: Broth Microdilution for Mycoplasmas
Susceptibility testing for Mycoplasma species follows specialized broth microdilution procedures.
-
Bacterial Strains: A collection of reference strains and clinical isolates of M. pneumoniae are used.
-
Medium: SP4 broth medium is used for cultivation and susceptibility testing.
-
Inoculum Preparation: Organisms are grown in SP4 broth until the mid-logarithmic phase of growth. The culture is then diluted to achieve a final concentration of 10⁴ to 10⁵ color-changing units (CCU)/mL in the test wells.
-
Plate Preparation: Omadacycline and other agents are serially diluted in 96-well microtiter plates.
-
Incubation: Plates are incubated at 37°C until a color change is observed in the growth control well (typically 2-4 days).
-
MIC Determination: The MIC is recorded as the lowest antibiotic concentration that prevents the color change of the pH indicator in the broth, signifying inhibition of bacterial metabolism and growth.
Activity Against Chlamydia pneumoniae
As an obligate intracellular pathogen, evaluating the activity against Chlamydia pneumoniae requires cell culture-based assays. Omadacycline demonstrates in vitro activity comparable to other established treatments for infections caused by this organism.[10][11]
Quantitative Data: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
The following table summarizes the MIC and MBC values for omadacycline against C. pneumoniae.
| Antibiotic | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | MBC₉₀ (µg/mL) |
| Omadacycline | 0.25 | 0.03 - 0.5 | 0.5 |
| Doxycycline | 0.06 | 0.015 - 0.06 | 0.06 |
| Azithromycin | 0.06 | 0.03 - 0.125 | 0.125 |
| Moxifloxacin | 0.06 | 0.03 - 0.06 | 0.125 |
| Levofloxacin | 0.5 | 0.25 - 0.5 | 0.5 |
Data sourced from a study evaluating 15 isolates of C. pneumoniae.[10][11][12]
Experimental Protocol: Cell Culture Assay for C. pneumoniae
The susceptibility of C. pneumoniae is determined using an immunofluorescence-based cell culture method.[10]
-
Cell Line: HEp-2 cells (ATCC CCL-23) are grown to confluence in 96-well microtiter plates.[10][11]
-
Inoculation: The cell culture medium is aspirated, and each well is inoculated with a suspension of C. pneumoniae elementary bodies (EBs) diluted to yield approximately 10⁴ inclusion-forming units (IFU)/mL.[10]
-
Infection Enhancement: The plates are centrifuged at 1,700 x g for 1 hour to facilitate infection of the cell monolayer.[10]
-
Treatment: After centrifugation, the inoculum is removed, and the cells are overlaid with fresh medium containing 1 µg/mL of cycloheximide and serial twofold dilutions of the test antibiotics.[10] Cycloheximide inhibits host cell protein synthesis, allowing for better chlamydial growth.
-
Incubation: Plates are incubated for 72 hours at 35°C.
-
Staining and Visualization: After incubation, the cell monolayers are fixed (e.g., with methanol) and stained with a fluorescein-conjugated monoclonal antibody specific to the chlamydial lipopolysaccharide (LPS).
-
MIC Determination: The wells are examined using a fluorescence microscope. The MIC is defined as the lowest antibiotic concentration at which no chlamydial inclusions are observed.[11]
-
MBC Determination: To determine the minimal bactericidal concentration (MBC), the antibiotic-containing medium is removed from wells showing no inclusions. The cells are washed and overlaid with fresh, antibiotic-free medium and incubated for another 72 hours. The MBC is the lowest concentration that results in no inclusions after this subculture.[11]
Conclusion
This compound demonstrates potent and consistent in vitro activity against the major atypical pathogens Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae. Its efficacy is maintained against isolates with common resistance mechanisms to older tetracyclines and macrolides.[8] The data presented in this guide, derived from established and rigorous experimental protocols, support the clinical utility of omadacycline as a therapeutic option for community-acquired bacterial pneumonia where atypical pathogens are a concern.[7][11][13] Phase 3 clinical trials have confirmed that omadacycline is non-inferior to moxifloxacin for the treatment of CABP.[14][15][16]
References
- 1. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Activities of Omadacycline (PTK 0796) and Other Antimicrobial Agents against Human Mycoplasmas and Ureaplasmas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Activity of Omadacycline against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Activity of Omadacycline against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and Intracellular Activities of Omadacycline against Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Omadacycline post-marketing study adds evidence for use in treating pneumonia | CIDRAP [cidrap.umn.edu]
- 16. respiratory-therapy.com [respiratory-therapy.com]
The Molecular Architects of Victory: How Omadacycline Overcomes Tetracycline Resistance
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance poses a significant threat to global health. Tetracycline-class antibiotics, once a cornerstone of antibacterial therapy, have seen their efficacy diminished by the spread of resistance mechanisms. Omadacycline, a novel aminomethylcycline, represents a significant advancement in overcoming these challenges. This in-depth technical guide elucidates the molecular basis by which omadacycline circumvents the two primary mechanisms of tetracycline resistance: ribosomal protection and active efflux. Through a detailed examination of its mechanism of action, supported by quantitative data and experimental methodologies, this document provides a comprehensive resource for the scientific community engaged in the battle against antibiotic resistance.
Omadacycline's unique structural modifications enable it to effectively inhibit protein synthesis in bacteria that are resistant to older tetracyclines.[1][2][3][4][5][6] This guide will delve into the specifics of these modifications and their impact on the interaction between the drug, the ribosome, and the resistance determinants.
Core Molecular Mechanisms of Omadacycline's Efficacy
The remarkable ability of omadacycline to bypass established tetracycline resistance hinges on key structural alterations to the tetracycline scaffold, specifically at the C-7 and C-9 positions of the D-ring.[1][4][7][8][9] These modifications are the molecular architects of its victory over resistant bacteria.
Overcoming Efflux Pumps: The Role of the C-7 Modification
Tetracycline efflux pumps are membrane-associated proteins that actively transport tetracycline antibiotics out of the bacterial cell, reducing their intracellular concentration to sub-therapeutic levels. Omadacycline's modification at the C-7 position of the D-ring sterically hinders its recognition and binding by these efflux pumps.[1][7] This structural change effectively renders the pump-mediated resistance mechanism ineffective, allowing omadacycline to accumulate within the bacterial cytoplasm and reach its ribosomal target.
Evading Ribosomal Protection: The Impact of the C-9 Aminomethyl Group
The second major mechanism of tetracycline resistance involves ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O). These proteins bind to the ribosome and induce conformational changes that dislodge bound tetracycline, thereby allowing protein synthesis to resume. Omadacycline's C-9 aminomethyl substitution plays a pivotal role in overcoming this defense.[1][4][7] This modification is thought to create additional contact points with the 16S rRNA of the 30S ribosomal subunit.[3][10] This enhanced interaction anchors omadacycline more firmly to its binding site, preventing its displacement by RPPs.[2][3][5][10][11] Consequently, omadacycline remains bound to the ribosome, effectively halting protein synthesis even in the presence of these protective proteins.
Quantitative Data: Omadacycline's Potency Against Resistant Strains
The in vitro activity of omadacycline against a wide range of tetracycline-resistant bacterial strains has been extensively documented. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, demonstrating omadacycline's potent efficacy.
Table 1: Omadacycline MICs against Gram-Positive Bacteria with Tetracycline Resistance Determinants
| Bacterial Species | Resistance Gene(s) | Omadacycline MIC50 (µg/mL) | Omadacycline MIC90 (µg/mL) | Tetracycline MIC90 (µg/mL) | Doxycycline MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | tet(K) | 0.12 | 0.25 | ≥8 | 0.5 | [12] |
| Staphylococcus aureus | tet(M) | - | 2 | >8 | >8 | [13] |
| Enterococcus faecalis | tet(L) and/or tet(M) | - | 0.25 | >8 | >8 | [8][13] |
| Enterococcus faecium | tet(L) and/or tet(M) | - | 0.12 | >8 | >8 | [8][13] |
| Streptococcus pneumoniae | tet(M) | - | 0.12 | >8 | >8 | [8][13] |
Table 2: Omadacycline MICs against Gram-Negative Bacteria with Tetracycline Resistance Determinants
| Bacterial Species | Resistance Gene(s) | Omadacycline MIC50 (µg/mL) | Omadacycline MIC90 (µg/mL) | Tetracycline MIC90 (µg/mL) | Doxycycline MIC90 (µg/mL) | Reference(s) |
| Enterobacteriaceae | tet(B) | 1 | 4 | >16 | >16 | [12][14] |
| Enterobacteriaceae | tet(A) | 4 | - | >16 | >16 | [12][14] |
| Enterobacteriaceae | tet(D) | 2 | - | >16 | >16 | [12][14] |
| Enterobacteriaceae | Combination of tet genes | 2 | 8 | >16 | >16 | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the molecular basis of omadacycline's activity.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Methodology:
-
Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).
-
Antibiotic Dilution: Prepare a series of two-fold serial dilutions of omadacycline and comparator antibiotics in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each dilution with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the microdilution plates at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Ribosome Binding Assay (Competitive Displacement)
Objective: To determine the binding affinity of omadacycline to the bacterial ribosome.
Methodology:
-
Ribosome Isolation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).
-
Radiolabeled Tetracycline: Use [³H]tetracycline as the radiolabeled ligand.
-
Competition Setup: Prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and [³H]tetracycline, and increasing concentrations of unlabeled omadacycline or a comparator antibiotic.[11]
-
Incubation: Incubate the mixtures to allow binding to reach equilibrium.
-
Separation: Separate ribosome-bound from free radioligand using a technique like nitrocellulose filter binding.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]tetracycline binding against the concentration of the competitor. Calculate the IC50 (the concentration of competitor that displaces 50% of the radiolabeled ligand), which is inversely proportional to the binding affinity.
In Vitro Translation Inhibition Assay
Objective: To directly measure the effect of omadacycline on bacterial protein synthesis.
Methodology:
-
Cell-Free System: Utilize a commercially available or lab-prepared bacterial cell-free transcription-translation system (e.g., from E. coli). This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes).
-
Reporter Gene: Use a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter.
-
Inhibition Assay: Set up reactions containing the cell-free system, the reporter plasmid, and varying concentrations of omadacycline or comparator antibiotics.
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation.
-
Quantification: Measure the expression of the reporter protein (e.g., by measuring light output for luciferase or colorimetric change for β-galactosidase).
-
Data Analysis: Plot the reporter activity against the antibiotic concentration to determine the IC50 for protein synthesis inhibition.
Efflux Pump Inhibition Assay (Fluorometric Method)
Objective: To assess the ability of omadacycline to evade efflux pump activity.
Methodology:
-
Bacterial Culture: Grow bacterial strains known to overexpress specific tetracycline efflux pumps (e.g., those containing tet(K) or tet(A) genes).
-
Fluorescent Substrate: Use a fluorescent substrate of the efflux pump, such as ethidium bromide (EtBr) or Hoechst 33342.
-
Loading: Incubate the bacterial cells with the fluorescent dye to allow it to accumulate intracellularly.
-
Efflux Initiation: Resuspend the dye-loaded cells in a buffer with and without a known efflux pump inhibitor (as a positive control) and with varying concentrations of omadacycline.
-
Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates active efflux of the dye.
-
Data Analysis: Compare the rate of fluorescence decrease in the presence of omadacycline to the control (no antibiotic) and the positive control (with efflux pump inhibitor). A slower rate of decrease in the presence of omadacycline suggests it is not effectively effluxed.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Omadacycline's mechanisms for overcoming tetracycline resistance.
References
- 1. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Omadacycline Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Omadacycline in Vitro Activity Against a Molecularly Characterized Collection of Clinical Isolates with Known Tetracycline Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Omadacycline In Vitro Activity Against a Molecularly Characterized Collection of Clinical Isolates with Known Tetracycline Resistance Mechanisms [ahdbonline.com]
Omadacycline Mesylate's High-Affinity Engagement with the Bacterial Ribosome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of omadacycline mesylate to the bacterial ribosome. Omadacycline, a novel aminomethylcycline, overcomes common tetracycline resistance mechanisms, and understanding its interaction with the ribosomal target is crucial for further drug development and antimicrobial research.[1][2][3] This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the underlying molecular and experimental frameworks.
Core Mechanism of Action
Omadacycline exerts its antibacterial effect by inhibiting protein synthesis.[1][2][3] It binds to the 30S subunit of the bacterial ribosome at the primary tetracycline binding site.[4] This action prevents the stable accommodation of aminoacyl-tRNA at the ribosomal A-site, thereby halting the elongation of the polypeptide chain.[5] The chemical structure of omadacycline, featuring modifications at the C-7 and C-9 positions of the tetracycline D-ring, is critical to its expanded activity profile. The C-7 modification helps to circumvent tetracycline efflux pumps, while the C-9 modification allows it to overcome ribosomal protection mechanisms.[4]
Quantitative Binding Affinity Data
Biophysical studies have demonstrated that omadacycline binds to the 70S ribosome with an affinity comparable to that of minocycline, and greater than that of tetracycline.[1] The following table summarizes the key quantitative data from competitive binding assays.
| Compound | IC50 (µM) | Standard Error (µM) |
| Omadacycline | 1.96 | ± 0.01 |
| Minocycline | 1.63 | ± 0.01 |
Data from a ribosomal binding competition study with [³H]tetracycline.[6]
Experimental Protocols
Ribosomal Binding Competition Assay
This assay quantifies the binding affinity of unlabeled competitor compounds (omadacycline and minocycline) by measuring their ability to displace a radiolabeled ligand ([³H]tetracycline) from the bacterial ribosome.
Methodology:
-
Preparation of Reaction Mixtures: A series of reaction tubes are prepared, each containing purified 70S ribosomes and a fixed concentration of [³H]tetracycline (e.g., 3 µM).
-
Addition of Competitor: Increasing concentrations of the unlabeled competitor compounds (omadacycline or minocycline) are added to the respective series of tubes. A control reaction mixture contains no competitor.
-
Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The amount of radiolabeled tetracycline bound to the ribosomes is determined. This is often achieved by filtering the reaction mixture through a nitrocellulose membrane, which retains the ribosome-ligand complexes.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of [³H]tetracycline binding relative to the control (no competitor) is plotted against the logarithm of the unlabeled competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the radiolabeled ligand binding, is calculated by nonlinear curve fitting to a one-site competitive binding model.[6]
Macromolecular Synthesis Assay
This whole-cell assay determines the primary target of an antibiotic by measuring its effect on the synthesis of major macromolecules (DNA, RNA, protein, and peptidoglycan).
Methodology:
-
Bacterial Culture: Bacterial strains are grown to a specific optical density.
-
Antibiotic Treatment: The cultures are treated with the antibiotic of interest (e.g., omadacycline) at various concentrations.
-
Radiolabeling: Radiolabeled precursors for each macromolecule (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) are added to the cultures.
-
Incorporation: The cells are incubated for a period to allow for the incorporation of the radiolabeled precursors into the newly synthesized macromolecules.
-
Precipitation and Washing: The synthesis is stopped, and the macromolecules are precipitated (e.g., using trichloroacetic acid) and washed to remove unincorporated radiolabeled precursors.
-
Quantification: The amount of radioactivity incorporated into each macromolecular fraction is measured.
-
Analysis: The inhibitory effect of the antibiotic on the synthesis of each macromolecule is determined by comparing the radioactivity in treated versus untreated samples. Omadacycline has been shown to preferentially inhibit protein synthesis.[1]
Cell-Free in vitro Protein Synthesis Assay with Tet(O)
This assay assesses the ability of an antibiotic to inhibit protein synthesis in the presence of a ribosomal protection protein, such as Tet(O).
Methodology:
-
Preparation of Cell-Free System: A cell-free extract containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, etc.) is prepared.
-
Addition of Components: The antibiotic (omadacycline or a control like tetracycline) and, where applicable, the purified Tet(O) ribosomal protection protein are added to the cell-free system.
-
Initiation of Synthesis: A template mRNA (e.g., encoding luciferase) is added to initiate protein synthesis.
-
Incubation: The reaction is incubated to allow for protein synthesis to occur.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified. In the case of a luciferase template, this can be easily measured by adding the substrate luciferin and measuring the resulting luminescence.
-
Analysis: The inhibitory activity of the antibiotic in the presence and absence of Tet(O) is compared. Studies have shown that omadacycline, unlike tetracycline, effectively inhibits protein synthesis even in the presence of Tet(O).[1]
Visualizations
Caption: Workflow for the Ribosomal Binding Competition Assay.
Caption: Omadacycline's Evasion of Tet(O) Ribosomal Protection.
Caption: Omadacycline's Dual Mechanism to Overcome Resistance.
References
- 1. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Omadacycline Mesylate: A Third-Generation Tetracycline Navigating the Challenges of Antibiotic Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Omadacycline is a novel aminomethylcycline, a third-generation tetracycline antibiotic, developed to address the growing threat of antibiotic resistance.[1][2][3][4] Approved by the U.S. Food and Drug Administration (FDA) for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI), omadacycline exhibits a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][5][6] Its chemical structure is specifically designed to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps. This technical guide provides a comprehensive overview of the development of omadacycline mesylate, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and the pivotal clinical trials that led to its approval.
Introduction: The Rise of a Modernized Tetracycline
The tetracycline class of antibiotics has been a cornerstone of infectious disease treatment for over six decades.[1] However, their widespread use has led to the emergence of significant bacterial resistance, diminishing their clinical utility. Omadacycline, a semi-synthetic derivative of minocycline, represents a significant advancement in tetracycline chemistry.[1][3] Its development was driven by the need for a potent, well-tolerated, and broad-spectrum antibiotic effective against contemporary multi-drug resistant (MDR) pathogens.[7][8]
Mechanism of Action: Overcoming Resistance at the Ribosome
Omadacycline, like its predecessors, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[9][10] This binding event physically blocks the docking of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the elongation of the polypeptide chain. What sets omadacycline apart are the strategic modifications at the C7 and C9 positions of its core D-ring structure. These modifications are crucial for its ability to circumvent the most common tetracycline resistance mechanisms:
-
Ribosomal Protection: Ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), typically bind to the ribosome and dislodge conventional tetracyclines. Omadacycline's bulky C9 aminomethyl substituent creates a steric hindrance that prevents RPPs from effectively binding and removing the drug from its target.[9]
-
Efflux Pumps: Tetracycline-specific efflux pumps, encoded by genes like tet(A), tet(B), tet(K), and tet(L), actively transport older tetracyclines out of the bacterial cell. The structural modifications of omadacycline make it a poor substrate for these pumps, allowing it to accumulate to effective concentrations within the bacterium.[9]
Macromolecular synthesis experiments have confirmed that omadacycline's primary effect is the potent inhibition of bacterial protein synthesis, with minimal impact on DNA, RNA, or peptidoglycan synthesis.[11][12] Biophysical studies using isolated ribosomes have further validated that omadacycline binds to the same primary site as tetracycline but with a greater affinity.[11][12]
Diagram: Omadacycline's Mechanism of Action and Evasion of Resistance
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Omadacycline in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Susceptibility Testing of Omadacycline against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Once-daily oral omadacycline versus twice-daily oral linezolid for acute bacterial skin and skin structure infections (OASIS-2): a phase 3, double-blind, multicentre, randomised, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Omadacycline against Escherichia coli in a Mouse Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Omadacycline-Containing Regimen in a Mouse Model of Pulmonary Mycobacteroides abscessus Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Omadacycline Mesylate: A Technical Guide for Researchers
Introduction
Omadacycline is a novel aminomethylcycline, a semisynthetic derivative of minocycline, belonging to the tetracycline class of antibiotics. Approved by the U.S. Food and Drug Administration (FDA) for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI), omadacycline represents a significant advancement in combating antibiotic resistance. Its chemical modifications allow it to overcome the two primary mechanisms of tetracycline resistance—efflux pumps and ribosomal protection—making it a potent agent against a broad spectrum of pathogens, including many multidrug-resistant strains. This document provides an in-depth overview of the pharmacological profile of omadacycline mesylate for research and development applications.
Mechanism of Action
Like other tetracyclines, omadacycline exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S subunit of the bacterial ribosome, specifically to the primary tetracycline binding site. This action physically blocks the binding of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the incorporation of new amino acids into the growing peptide chain and halting protein elongation.
The key innovation in omadacycline's structure lies in modifications at the C-7 and C-9 positions of the tetracycline D-ring.
-
C-9 Modification: The aminomethyl group at this position provides a steric hindrance that overcomes ribosomal protection mechanisms. Ribosomal protection proteins, such as Tet(M) and Tet(O), typically bind to the ribosome and dislodge conventional tetracyclines. Omadacycline's C-9 side chain allows it to maintain its binding and inhibitory activity even in the presence of these proteins.
-
C-7 Modification: This modification enables omadacycline to circumvent tetracycline-specific efflux pumps, such as those encoded by tet(K) and tet(L) genes. While the precise mechanism is not fully elucidated, it is believed that the modification makes omadacycline a poor substrate for these pumps.
Macromolecular synthesis assays confirm that omadacycline's primary effect is the potent inhibition of bacterial protein synthesis, while sparing DNA, RNA, and peptidoglycan synthesis.
Methodological & Application
Application Notes and Protocols for Omadacycline Mesylate Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of omadacycline mesylate against a variety of bacterial species. The following methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.
Omadacycline is an aminomethylcycline antibiotic, a subclass of tetracyclines, with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria. Accurate MIC testing is crucial for surveillance, clinical breakpoint determination, and in vitro studies of its antibacterial potency.
Quantitative Data Summary
The following tables summarize the expected MIC ranges for omadacycline against quality control (QC) strains and various clinically relevant bacteria.
Table 1: Quality Control (QC) Ranges for Omadacycline MIC Testing
| Quality Control Strain | Method | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Broth Microdilution | 0.12 - 1 |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.06 - 0.5 |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 0.06 - 0.5 |
| Haemophilus influenzae ATCC 49247 | Broth Microdilution | 0.25 - 2 |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 0.03 - 0.12 |
Data compiled from CLSI and other related documentation.[1][2][3]
Table 2: Omadacycline MIC Values for Key Bacterial Pathogens
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.12 | 0.5 | ≤0.06 - >8 |
| Staphylococcus aureus (MSSA) | 0.12 | 0.25 | ≤0.06 - 1 |
| Streptococcus pneumoniae | 0.06 | 0.12 | ≤0.015 - 0.5 |
| Enterococcus faecalis (VSE) | 0.12 | 0.25 | ≤0.06 - 1 |
| Enterococcus faecium (VRE) | 0.12 | 0.25 | ≤0.06 - 0.5 |
| Haemophilus influenzae | 0.5 | 1 | ≤0.03 - 4 |
| Escherichia coli | 1 | 4 | ≤0.06 - >32 |
| Klebsiella pneumoniae | 2 | 8 | ≤0.06 - >32 |
| Enterobacter cloacae | 1 | 4 | ≤0.06 - 16 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is a composite from multiple surveillance studies.[4][5]
Experimental Protocols
Broth Microdilution Method
This method is considered the gold standard for MIC testing and is performed in 96-well microtiter plates. The protocol is based on the CLSI M07 guidelines.[6]
Materials:
-
This compound analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms (e.g., Streptococcus pneumoniae, Haemophilus influenzae): Haemophilus Test Medium (HTM) broth or CAMHB supplemented with appropriate growth factors (e.g., lysed horse blood, NAD).[1]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile diluents (e.g., water, DMSO for initial stock)
-
Multichannel pipettes
Procedure:
-
Omadacycline Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in a suitable solvent (e.g., sterile deionized water).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Omadacycline Dilutions:
-
Perform serial two-fold dilutions of the omadacycline stock solution in the appropriate broth medium (CAMHB or supplemented medium) directly in the 96-well plates.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 0.008 to 16 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, incubate in a CO₂-enriched atmosphere (5%) for 20-24 hours.[2]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of omadacycline that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
For some organisms, a "trailing" effect (reduced growth over a range of concentrations) may be observed. In such cases, the MIC is recorded as the lowest concentration with approximately 80% reduction in growth compared to the growth control.[7]
-
MIC Test Strip (MTS) Method
The MTS method is a convenient alternative to broth microdilution and involves a predefined gradient of antibiotic on a plastic strip.
Materials:
-
Omadacycline MIC Test Strips
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
For fastidious organisms: MHA with 5% defibrinated sheep blood or HTM agar.[1]
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Allow the agar surface to dry for 5-15 minutes.
-
-
Application of MIC Test Strip:
-
Using sterile forceps, apply the omadacycline MIC Test Strip to the center of the inoculated agar plate.
-
Ensure the strip is in complete contact with the agar surface.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours. For fastidious organisms, incubate in a CO₂-enriched atmosphere for 20-24 hours.[2]
-
-
Reading the MIC:
-
An elliptical zone of inhibition will form around the strip.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
-
If the intersection point is between two-fold dilutions, round up to the next highest two-fold dilution.[2]
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for MIC Test Strip (MTS) Testing.
References
- 1. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liofilchem.com [liofilchem.com]
- 3. ihma.com [ihma.com]
- 4. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Omadacycline Mesylate Broth Microdilution Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the minimum inhibitory concentration (MIC) of omadacycline mesylate against a variety of bacterial pathogens using the broth microdilution method. The information is curated for researchers, scientists, and professionals involved in drug development and antimicrobial susceptibility testing.
Introduction
Omadacycline is a novel aminomethylcycline antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[1] It is a semisynthetic derivative of minocycline and functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit.[1] Notably, omadacycline has demonstrated efficacy against bacterial strains exhibiting resistance to other tetracyclines via common mechanisms like efflux pumps and ribosomal protection.[1][2] Accurate and standardized methods for susceptibility testing are crucial for its clinical application and for monitoring the emergence of resistance. The broth microdilution assay is a standard and widely accepted method for determining the MIC of antimicrobial agents.[3]
Principle of the Broth Microdilution Assay
The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a specified incubation period.
Scope
This document outlines the protocol for performing the broth microdilution assay for this compound against non-fastidious and fastidious bacteria, referencing established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4]
Materials and Reagents
-
This compound analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms:
-
Sterile 96-well microtiter plates
-
Sterile water and saline
-
Bacterial cultures
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Experimental Protocol
This protocol is based on the CLSI M07-A10 guidelines, which are frequently cited in omadacycline susceptibility testing literature.[2][3]
Preparation of Omadacycline Stock Solution
-
Accurately weigh a sufficient amount of this compound analytical standard.
-
Reconstitute the powder in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -70°C or below until use.
Preparation of Microtiter Plates
-
Perform serial twofold dilutions of the omadacycline stock solution in the appropriate broth medium (CAMHB for non-fastidious bacteria, or specialized media for fastidious organisms) directly in a 96-well microtiter plate.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 0.03 to 32 µg/mL.[3][7]
-
Include a growth control well containing only broth (no antibiotic) and a sterility control well (no bacteria).
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours for non-fastidious bacteria and 20-24 hours for fastidious organisms in ambient air.[8]
Reading and Interpreting Results
-
After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of omadacycline that shows no visible growth.
-
For some organisms, a "trailing" effect (reduced growth over a range of concentrations) may be observed. In such cases, the MIC should be recorded as the lowest concentration that causes an 80% reduction in growth compared to the growth control.[9][10]
Quality Control
Regular quality control testing is essential to ensure the accuracy and reproducibility of the results.[4]
QC Strains and Expected MIC Ranges:
| Quality Control Strain | CLSI Document | Expected Omadacycline MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | M100 | 0.5 - 4 |
| Staphylococcus aureus ATCC 29213 | M100 | 0.06 - 0.5 |
| Enterococcus faecalis ATCC 29212 | M100 | 0.03 - 0.25 |
| Streptococcus pneumoniae ATCC 49619 | M100 | 0.015 - 0.12 |
| Haemophilus influenzae ATCC 49247 | M100 | 0.25 - 2 |
Note: The provided MIC ranges are for illustrative purposes and should be verified against the latest CLSI M100 supplement.
Data Presentation
The following tables summarize the in vitro activity of omadacycline against various bacterial isolates as reported in published studies.
Table 1: Omadacycline MIC Data for Gram-Positive Bacteria
| Organism | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (all) | 99.9% of isolates inhibited by ≤2 µg/ml | 0.12 | 0.25 | [2] |
| Staphylococcus aureus (MRSA) | 97 | 0.12 | 0.25 | [11] |
| Staphylococcus aureus (MSSA) | 100 | 0.12 | 0.12 | [11] |
| Streptococcus pneumoniae | - | 0.06 | 0.06 | [2] |
| Enterococcus faecalis | - | 0.03 | 0.12 | [11] |
| Viridans group streptococci | - | 0.06 | 0.12 | [2] |
| Beta-hemolytic streptococci | - | 0.06 | 0.12 | [2] |
Table 2: Omadacycline MIC Data for Gram-Negative Bacteria
| Organism | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | - | 0.5 | 2 | [2] |
| Enterobacter cloacae | - | 2 | 4 | [1] |
| Klebsiella pneumoniae | - | 2 | 8 | [11] |
| Klebsiella oxytoca | - | 1 | 4 | [2] |
| Haemophilus influenzae | - | 1 | 1 | [2] |
| Moraxella catarrhalis | - | 0.12 | 0.25 | [2] |
Visualizations
Broth Microdilution Workflow
Caption: Workflow for Omadacycline Broth Microdilution Assay.
Logical Relationship of Susceptibility Testing
References
- 1. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surveillance of Omadacycline Activity against Clinical Isolates from a Global Collection (North America, Europe, Latin America, Asia-Western Pacific), 2010-2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. liofilchem.com [liofilchem.com]
- 9. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Susceptibility Testing of Omadacycline against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Omadacycline Mesylate Time-Kill Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, belonging to the tetracycline class of antibacterials.[1] It was approved by the U.S. Food and Drug Administration (FDA) for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[2] Omadacycline exhibits a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1] Notably, it is effective against strains that have developed resistance to other tetracyclines through common mechanisms like efflux pumps and ribosomal protection.[1][3]
The mechanism of action of omadacycline involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4] This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby disrupting the elongation of the polypeptide chain.[4] Depending on the bacterial species and concentration, omadacycline can exhibit either bacteriostatic or bactericidal activity.[5]
Time-kill kinetics assays are crucial in vitro pharmacodynamic studies that provide valuable information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[3][6] These assays help to understand the concentration-dependent and time-dependent killing characteristics of an antibiotic.[7] The data generated from time-kill studies are instrumental in predicting clinical efficacy, optimizing dosing regimens, and assessing the potential for resistance development. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[3]
These application notes provide a detailed methodology for performing a time-kill kinetics assay for omadacycline mesylate, along with a summary of its activity against various pathogens.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of omadacycline and the general workflow of a time-kill kinetics assay.
References
- 1. scribd.com [scribd.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Omadacycline Pharmacokinetics/Pharmacodynamics in the Hollow Fiber System Model and Potential Combination Regimen for Short Course Treatment of Mycobacterium kansasii Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of omadacycline tested against Streptococcus pneumoniae from a global surveillance program (2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of omadacycline against intracellular Mycobacterium abscessus in an infection model in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Murine Pneumonia Model for In Vivo Testing of Omadacycline Mesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, belonging to the tetracycline class, approved for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[4][5] Notably, omadacycline is designed to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection.[1][4] Preclinical evaluation of new antimicrobial agents relies on robust animal models that can simulate human infections. The murine pneumonia model is a well-established and widely used model to assess the in vivo efficacy of antibiotics against respiratory pathogens.[6][7][8][9] This document provides detailed application notes and protocols for utilizing a murine pneumonia model to test the in vivo efficacy of Omadacycline mesylate.
Mechanism of Action of Omadacycline
Omadacycline exerts its antibacterial effect by binding to the 30S subunit of the bacterial ribosome, which sterically hinders the binding of aminoacyl-tRNA at the A-site. This action effectively blocks the addition of new amino acids to the growing peptide chain, thus inhibiting protein synthesis.[4][5] A key advantage of omadacycline is its structural modification at the C-9 position, which allows it to circumvent ribosomal protection, a common mechanism of tetracycline resistance.[1][4]
Figure 1: Mechanism of action of Omadacycline.
Murine Pneumonia Model: Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of Omadacycline in a murine pneumonia model.
Figure 2: Experimental workflow for the murine pneumonia model.
Detailed Experimental Protocols
Animal Model and Husbandry
-
Species and Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: House the animals for at least 7 days before the experiment with free access to food and water.
-
Housing: Maintain animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.
Induction of Neutropenia
To establish a robust infection, immunosuppression is often employed.[10]
-
Agent: Cyclophosphamide.
-
Protocol: Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[10] This regimen induces profound neutropenia, making the mice more susceptible to bacterial pneumonia.
Bacterial Strains and Inoculum Preparation
-
Bacterial Strains: Clinically relevant strains of Streptococcus pneumoniae or Staphylococcus aureus (including MRSA) are commonly used.[6][8]
-
Culture: Grow bacteria to the mid-logarithmic phase in appropriate broth (e.g., Todd-Hewitt broth for S. pneumoniae, Tryptic Soy Broth for S. aureus).
-
Inoculum Preparation:
-
Harvest bacteria by centrifugation.
-
Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum size can be confirmed by serial dilution and plating.
-
Intranasal Infection
-
Anesthesia: Lightly anesthetize the mice using isoflurane or a ketamine/xylazine cocktail.
-
Inoculation:
-
Hold the mouse in a supine position.
-
Gently instill 25 µL of the bacterial suspension into each nostril (total volume of 50 µL).
-
Maintain the mouse in a supine position for a few minutes to ensure the inoculum reaches the lungs.
-
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water for injection or 5% dextrose in water).
-
Treatment Initiation: Administer the first dose of omadacycline 2 hours post-infection.[10]
-
Dosing and Route: Administer omadacycline subcutaneously or intraperitoneally. Dosing regimens can vary, but a common approach is every 12 hours for a specified duration (e.g., 24 or 48 hours).[7][11] Dose-ranging studies are recommended to determine the optimal therapeutic dose.
Endpoint Analysis
-
Bacterial Load Determination:
-
At a predetermined time point (e.g., 24 hours after the first treatment), humanely euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar plates (e.g., blood agar for S. pneumoniae, tryptic soy agar for S. aureus).
-
Incubate the plates overnight at 37°C and count the colonies to determine the number of CFU per gram of lung tissue.
-
-
Survival Studies: Monitor the mice for a specified period (e.g., 7 days) and record mortality.
-
Histopathology:
-
Fix the lungs in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the slides for signs of inflammation, cellular infiltration, and tissue damage.
-
Data Presentation
The following tables summarize representative quantitative data from murine pneumonia models used to evaluate Omadacycline.
Table 1: In Vivo Efficacy of Omadacycline against Streptococcus pneumoniae
| Strain | Omadacycline Dose (mg/kg) | Change in log10 CFU/lung at 24h | Reference |
| S. pneumoniae (Penicillin-susceptible) | 8 | -1.5 | [6][7] |
| S. pneumoniae (Penicillin-resistant) | 8 | -1.2 | [6][7] |
| S. pneumoniae (Tetracycline-resistant) | 32 | -2.0 | [6][7] |
Table 2: In Vivo Efficacy of Omadacycline against Staphylococcus aureus
| Strain | Omadacycline Dose (mg/kg) | Change in log10 CFU/lung at 24h | Reference |
| S. aureus (MSSA) | 12.5 | -1.8 | [8] |
| S. aureus (MRSA) | 12.5 | -1.6 | [8] |
Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets for Omadacycline in Murine Pneumonia Model
| Endpoint | PK/PD Index | Target Value (Plasma) | Target Value (ELF) | Reference |
| Static Dose | AUC/MIC | 16-20 | 14-18 | [6] |
| 1-log10 Kill | AUC/MIC | 6.1-180 | 6.0-200 | [6] |
| 2-log10 Kill | AUC/MIC | 19-56 | 17-47 | [6] |
AUC/MIC: Area under the concentration-time curve to minimum inhibitory concentration ratio. ELF: Epithelial lining fluid.
Pathogenesis of Bacterial Pneumonia and Host Response
Bacterial pneumonia triggers a complex inflammatory cascade within the lungs.
Figure 3: Simplified signaling pathway in bacterial pneumonia.
Upon inhalation, bacteria are recognized by alveolar macrophages, which initiate an inflammatory response through the activation of pattern recognition receptors like Toll-like receptors (TLRs).[12][13] This leads to the release of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-8.[14] These cytokines orchestrate the recruitment of neutrophils to the site of infection.[14] While essential for bacterial clearance, an excessive inflammatory response can lead to lung injury.[15] Some studies suggest that omadacycline may possess anti-inflammatory properties, which could contribute to its therapeutic efficacy.[11][16]
Conclusion
The murine pneumonia model is an indispensable tool for the preclinical evaluation of antibiotics like this compound. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo efficacy studies. Careful attention to experimental details, including the choice of animal model, bacterial strain, and treatment regimen, is crucial for obtaining reproducible and clinically relevant results. The demonstrated efficacy of omadacycline in these models, coupled with its favorable PK/PD profile, supports its clinical use in the treatment of community-acquired bacterial pneumonia.
References
- 1. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of omadacycline regimens for community-acquired bacterial pneumonia patients infected with Staphylococcus Aureus by pharmacokinetic/pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omadacycline Oral Dosing and Pharmacokinetics in Community-Acquired Bacterial Pneumonia and Acute Bacterial Skin and Skin Structure Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. In Vivo Pharmacodynamic Evaluation of Omadacycline (PTK 0796) against Streptococcus pneumoniae in the Murine Pneumonia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacodynamic Evaluation of Omadacycline (PTK 0796) against Streptococcus pneumoniae in the Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacodynamic Evaluation of Omadacycline against Staphylococcus aureus in the Neutropenic Mouse Pneumonia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Omadacycline exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Pneumonia Pathology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Omadacycline exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Checkerboard Assay for Omadacycline Mesylate Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline.[1] It exhibits a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[2] Notably, omadacycline is engineered to overcome common tetracycline resistance mechanisms, including ribosomal protection and efflux pumps.[2][3] As antimicrobial resistance continues to be a significant global health challenge, combination therapy is an increasingly important strategy to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistant strains. The checkerboard assay is a widely used in vitro method to systematically evaluate the interactions between two antimicrobial agents, quantifying effects such as synergy, additivity/indifference, or antagonism.[4]
These application notes provide a comprehensive overview and detailed protocol for performing a checkerboard assay to assess the synergistic potential of omadacycline mesylate with other antibiotics.
Principle of the Checkerboard Assay
The checkerboard assay involves a two-dimensional dilution of two antibiotics in a microtiter plate. One antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for bacterial growth to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.
Data Presentation: Omadacycline Synergy
The interaction between omadacycline and other antibiotics is primarily characterized as additive or indifferent against many common Gram-positive and Gram-negative pathogens.[3] However, synergistic interactions have been observed against specific challenging organisms.
Table 1: Summary of Omadacycline Synergy with Other Antibiotics against various bacterial species.
| Bacterial Species | Antibiotic in Combination | Interaction Observed | Reference(s) |
| Escherichia coli | Various | Additive/Indifferent | [3] |
| Staphylococcus aureus | Various | Additive/Indifferent | [3] |
| Streptococcus pneumoniae | Various | Additive/Indifferent | [3] |
| Enterococcus faecalis | Various | Additive/Indifferent | [3] |
| Enterococcus faecium | Various | Additive/Indifferent | [3] |
| Mycobacterium abscessus | Amikacin | Synergy in 17.5% of strains | [5] |
| Clarithromycin | Synergy in 75.8% of strains | [5] | |
| Clofazimine | Synergy in 25.0% of strains | [5] | |
| Imipenem | Synergy in 21.1% of strains | [5] | |
| Rifabutin | Synergy in 76.9% of strains | [5] | |
| Tedizolid | Synergy in 34.4% of strains | [5] | |
| Carbapenem-Resistant Klebsiella pneumoniae | Polymyxin B | Synergy in 37.5% of KPC-producing strains | |
| Carbapenem-Nonsusceptible Acinetobacter baumannii | Sulbactam | Synergy in 80% of strains |
Experimental Protocols
Materials
-
This compound powder
-
Second antibiotic powder
-
96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile multichannel and single-channel pipettes
-
Sterile reagent reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD measurement)
Protocol: Broth Microdilution Checkerboard Assay
This protocol is adapted from established methods and CLSI guidelines.[6]
1. Preparation of Antibiotic Stock Solutions: a. Prepare stock solutions of this compound and the second antibiotic in a suitable solvent at a concentration of 10x the highest concentration to be tested. b. Further dilute the stock solutions in CAMHB to create working solutions.
2. Preparation of the 96-Well Plate: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. In the first column, add 100 µL of the highest concentration of Omadacycline to row A. This results in a 1:2 dilution. c. Perform serial two-fold dilutions of Omadacycline down the column by transferring 100 µL from row A to row B, mixing, and continuing down to row G. Discard 100 µL from row G. Row H will serve as the control for the second antibiotic alone. d. Similarly, in the first row, add 100 µL of the highest concentration of the second antibiotic to column 1. e. Perform serial two-fold dilutions of the second antibiotic across the row by transferring 100 µL from column 1 to column 2, mixing, and continuing to column 10. Discard 100 µL from column 10. Column 11 will serve as the control for Omadacycline alone. Column 12 will be the growth control.
3. Inoculum Preparation: a. From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well (e.g., H12).
5. Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
6. Determination of MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth. b. The MIC of each drug alone is determined from the wells in the corresponding control row and column. c. The MIC of the drugs in combination is determined from the wells containing both antibiotics.
7. Calculation of the Fractional Inhibitory Concentration (FIC) Index: a. The FIC for each drug is calculated as follows:
- FIC of Omadacycline = MIC of Omadacycline in combination / MIC of Omadacycline alone
- FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone b. The FIC Index (FICI) is the sum of the individual FICs:
- FICI = FIC of Omadacycline + FIC of Drug B c. Interpretation of the FICI:[4]
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4
- Antagonism: FICI > 4
Visualizations
Caption: Workflow for the checkerboard synergy assay.
Caption: Interpretation of the Fractional Inhibitory Concentration Index.
Caption: Mechanism of action of Omadacycline.
References
- 1. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiology and Preclinical Review of Omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. emerypharma.com [emerypharma.com]
- 5. In Vitro Synergistic Effects of Omadacycline with Other Antimicrobial Agents against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Omadacycline Mesylate for In Vivo Treatment of Drug-Resistant Streptococcus pneumoniae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, demonstrating potent in vitro and in vivo activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Notably, it has shown significant efficacy against drug-resistant strains of Streptococcus pneumoniae, a leading cause of community-acquired bacterial pneumonia (CABP).[3][4][5] Structural modifications to the tetracycline core protect omadacycline from the two primary mechanisms of tetracycline resistance: ribosomal protection and active efflux.[1][2][6] This document provides detailed application notes and protocols for the in vivo evaluation of omadacycline mesylate against drug-resistant S. pneumoniae, with a focus on the neutropenic murine pneumonia model.
Mechanism of Action
Omadacycline functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, effectively blocking the binding of aminoacyl-tRNA to the A site of the ribosome.[1][6] This action prevents the addition of amino acids to the growing peptide chain, ultimately leading to the cessation of protein synthesis. A key feature of omadacycline is its ability to overcome common tetracycline resistance mechanisms. Its modified structure allows it to maintain activity against bacteria expressing ribosomal protection proteins (e.g., Tet(M), Tet(O)) and tetracycline-specific efflux pumps.[1][6][7]
Signaling Pathway Diagram
Caption: Mechanism of action of omadacycline on the bacterial ribosome.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of omadacycline against various strains of S. pneumoniae.
Table 1: In Vitro Activity of Omadacycline against Streptococcus pneumoniae
| Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| All Strains | 0.015 - 0.12 | - | 0.06 | [4] |
| Penicillin-Resistant | - | - | 0.25 | [7] |
| Macrolide-Resistant | - | - | 0.12 | [3] |
| Tetracycline-Resistant | 0.015 - 0.25 | - | 0.12 - 0.25 | [3][4] |
Table 2: In Vivo Efficacy of Omadacycline in a Murine Pneumonia Model against Streptococcus pneumoniae
| Efficacy Endpoint | Plasma 24-h AUC/MIC | ELF 24-h AUC/MIC | Reference(s) |
| Static Dose | 16 - 20 | 14 - 18 | [4][8] |
| 1-log₁₀ kill | 6.1 - 180 | 6.0 - 200 | [4][8] |
| 2-log₁₀ kill | 19 - 56 | 17 - 47 | [4][8] |
ELF: Epithelial Lining Fluid AUC/MIC: Area Under the Curve to Minimum Inhibitory Concentration ratio
Table 3: 50% Effective Doses (ED₅₀) of Omadacycline against Streptococcus pneumoniae in a Murine Intraperitoneal Infection Model
| Strain Resistance Profile | ED₅₀ (mg/kg) |
| Penicillin-Susceptible | 0.45 |
| Penicillin-Resistant | 3.39 |
| Tetracycline-Resistant (tet(M)) | 1.74 |
Experimental Protocols
Neutropenic Murine Pneumonia Model
This protocol is adapted from studies evaluating the in vivo pharmacodynamics of omadacycline.[4]
1. Animal Model and Preparation:
-
Species: Specific-pathogen-free, female ICR/Swiss mice.
-
Age/Weight: 6 weeks old, weighing 24-27 g.
-
Immunosuppression: Render mice neutropenic (neutrophils < 100/mm³) by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg 4 days prior to infection and 100 mg/kg 1 day prior to infection.
2. Bacterial Strain Preparation:
-
Culture the desired drug-resistant S. pneumoniae strain on 5% sheep blood agar plates and incubate overnight at 37°C with 5% CO₂.
-
Inoculate colonies into Mueller-Hinton broth supplemented with 5% lysed horse blood and incubate to mid-logarithmic phase.
-
Wash the bacterial suspension with saline and adjust the concentration to the desired inoculum size (e.g., 10⁶ to 10⁷ CFU/mouse).
3. Infection Protocol:
-
Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).
-
Induce pneumonia via intranasal instillation of the bacterial suspension (typically 50 µL).
4. This compound Administration:
-
Initiate treatment 2 hours post-infection.
-
Administer omadacycline subcutaneously at various dose levels (e.g., 0.5, 2, 8, and 32 mg/kg).[4] Doses can be fractionated and administered at set intervals (e.g., every 12 hours) over a 24-hour period.[4]
5. Efficacy Assessment:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the lungs and homogenize in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial burden (CFU/lungs).
-
Calculate the change in bacterial load compared to untreated control animals.
Pharmacokinetic Analysis
1. Sample Collection:
-
Administer single subcutaneous doses of omadacycline (e.g., 0.5, 2, 8, and 32 mg/kg) to groups of mice.[4]
-
At various time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect blood via cardiac puncture and bronchoalveolar lavage (BAL) fluid.[4]
-
Process blood to obtain plasma.
2. Drug Concentration Measurement:
-
Determine omadacycline concentrations in plasma and BAL fluid using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3. Pharmacokinetic Parameter Calculation:
-
Calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using noncompartmental analysis.
Experimental Workflow Diagram
Caption: In vivo efficacy testing workflow for omadacycline.
Logical Relationship Diagram
Caption: Relationship between omadacycline treatment and efficacy.
Conclusion
This compound demonstrates potent in vivo activity against drug-resistant Streptococcus pneumoniae in established murine pneumonia models.[4][7] The provided protocols and data serve as a valuable resource for researchers investigating the efficacy of this novel antibiotic. The favorable pharmacokinetic/pharmacodynamic profile, particularly the AUC/MIC ratio, correlates well with bacterial clearance, supporting its further development and clinical use for treating community-acquired bacterial pneumonia caused by resistant pneumococcal strains.[4][8]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vivo Pharmacodynamic Evaluation of Omadacycline (PTK 0796) against Streptococcus pneumoniae in the Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionews.com [bionews.com]
- 6. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antibacterial activities of omadacycline, a novel aminomethylcycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacodynamic Evaluation of Omadacycline (PTK 0796) against Streptococcus pneumoniae in the Murine Pneumonia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Omadacycline Mesylate Solutions: A Technical Support Guide to Long-Term Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of omadacycline mesylate in solution during extended incubation periods. Researchers frequently encounter challenges related to drug stability in their experiments, and this resource aims to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for reconstituted this compound solutions for injection?
A1: For intravenous (IV) administration, omadacycline diluted infusion solution can be stored for up to 24 hours at room temperature (≤25°C) or up to 48 hours when refrigerated (2°C to 8°C).[1] Prior studies have also demonstrated that a 1 mg/mL solution of omadacycline in an infusion bag is stable for 7 days when refrigerated.[2]
Q2: How stable is this compound in common IV diluents over longer periods?
A2: Omadacycline for injection, reconstituted to 1 mg/mL with either 0.9% sodium chloride or 5% dextrose, has been shown to be stable for up to 9 days when stored in elastomeric infusion pumps under refrigeration (2-8°C).[2][3] Key stability parameters such as appearance, pH, and osmolality remain largely unchanged during this period.[2][3]
Q3: What is the main degradation product observed during the storage of omadacycline solutions?
A3: The most notable degradation product that increases during refrigerated storage of omadacycline solutions is its 4-beta epimer.[2] However, even after 9 days under refrigeration, the levels of the 4-beta epimer have been observed to remain within acceptable specifications.[2] Reversible epimerization at the C4 position is a known characteristic of tetracycline-class antibiotics and can be influenced by factors such as pH, solvent, and temperature.[4]
Q4: What is the effect of temperature on the stability of omadacycline in solution?
A4: Omadacycline in solution is susceptible to degradation at elevated temperatures. One study indicated that at 37°C, the concentration of omadacycline in a solution can decrease by approximately 50% within 24 hours.[5][6][7] The amorphous, non-crystalline form of omadacycline is particularly unstable when exposed to air, light, and moisture and should be stored at temperatures below 0°C.[8]
Q5: Are there any known incompatibilities of omadacycline with other parenteral products?
A5: Omadacycline has been found to be physically compatible with lactated Ringer's solution, magnesium sulfate, normal saline with potassium chloride, bumetanide, heparin, and insulin at standard infusion concentrations.[9] However, it has shown incompatibility with furosemide, particularly at higher concentrations.[9] The compatibility with other drugs has not been extensively established.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of drug potency in your experiment. | Degradation of omadacycline due to prolonged incubation at room or elevated temperatures. | - Prepare fresh solutions for each experiment whenever possible.- If long-term incubation is necessary, store solutions at 2-8°C and protect from light.- Consider performing a stability study under your specific experimental conditions to quantify any degradation. |
| Precipitation observed when mixing omadacycline with another drug. | Physical incompatibility between omadacycline and the co-administered drug. | - Do not administer the mixture. - Consult compatibility studies or the manufacturer's information for the co-administered drug.- Administer omadacycline and other drugs separately, flushing the line between infusions.[10] |
| Shift in pH of the omadacycline solution over time. | Potential for slight pH changes during storage. | - For a 1 mg/mL solution in 0.9% NaCl or 5% Dextrose stored at 2-8°C, minor pH fluctuations (e.g., 0.1 unit change) have been observed over 9 days and are within acceptable limits.[2] - If a significant pH shift is observed, it may indicate more substantial degradation, and the solution should not be used. |
| Discoloration of the omadacycline solution. | Degradation of the compound. | - Omadacycline for injection, when reconstituted, should be a clear, yellow to dark orange solution.[10] - Any significant change in color may indicate degradation, and the solution should be discarded. |
Quantitative Data Summary
Table 1: Stability of Omadacycline (1 mg/mL) in IV Solutions over 9 Days at 2-8°C
| Parameter | Diluent | Day 0 | Day 9 |
| pH | 0.9% Sodium Chloride | 4.2 | 4.3 |
| 5% Dextrose | 3.9 | 4.0 | |
| 4-beta Epimer (%w/w) | 0.9% Sodium Chloride | 2.90% | 3.29% |
| 5% Dextrose | 2.85% | 3.54% | |
| Data sourced from a study on omadacycline stability in elastomeric infusion pumps.[2] |
Experimental Protocols
Protocol: Stability Assessment of Omadacycline in Solution via HPLC
This protocol outlines a general method for assessing the stability of omadacycline in a solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade reagents for mobile phase preparation (e.g., formic acid)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm)[11][12]
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Test Solutions: Prepare solutions of omadacycline in the desired buffer or solvent system at the target concentration for the stability study.
-
Mobile Phase: Prepare the mobile phase as required for the specific HPLC method. A common mobile phase consists of a mixture of 0.1% formic acid in water and methanol (e.g., 80:20 v/v).[11][12]
3. Stability Study Setup:
-
Dispense the test solutions into appropriate vials for each time point and storage condition (e.g., 2-8°C, 25°C, 40°C).
-
Protect samples from light if photostability is not the primary focus.
-
At each designated time point (e.g., 0, 24, 48, 72 hours, etc.), withdraw an aliquot of the test solution for analysis.
4. HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a known volume of the standard solution to determine the retention time and peak area of the intact omadacycline.
-
Inject the samples from each time point of the stability study.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent omadacycline peak.
5. Data Analysis:
-
Calculate the percentage of remaining omadacycline at each time point relative to the initial concentration (time 0).
-
Quantify the formation of degradation products by comparing their peak areas to that of a reference standard if available, or as a percentage of the total peak area.
Visualizations
Caption: General degradation pathways of omadacycline.
Caption: Workflow for omadacycline stability testing.
References
- 1. Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Omadacycline Pharmacokinetics/Pharmacodynamics in the Hollow Fiber System Model and Potential Combination Regimen for Short Course Treatment of Mycobacterium kansasii Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and a potential solution to perform drug susceptibility testing of omadacycline against nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Degradation of Tetracycline Antibiotics by Engineered Myoglobin with High Peroxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compatibility of Omadacycline With Select Parenteral Products in Simulated Y-site Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NUZYRA® (omadacycline) IV Infusion - Preparation & Administration [nuzyra.com]
- 11. impactfactor.org [impactfactor.org]
- 12. Method Development and Validation For Determining Stability of Omadacycline In Biological Matrices By Liquid Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Impact of culture media composition on Omadacycline mesylate MIC values
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of culture media composition on Omadacycline mesylate Minimum Inhibitory Concentration (MIC) values. Accurate and reproducible MIC data are critical for the successful development and clinical application of antimicrobial agents. This guide will help you navigate potential experimental variables and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected Omadacycline MIC values for our bacterial isolates. What aspects of our culture medium should we investigate?
A1: Several components of your culture medium can influence Omadacycline MIC values. The most critical factors to consider are:
-
Divalent Cation Concentration: Omadacycline, like other tetracyclines, can be chelated by divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺). This chelation can reduce the effective concentration of the drug, leading to elevated MIC values. The addition of Mg²⁺ to broth and urine has been shown to have a negative impact on Omadacycline activity, while Ca²⁺ has a lesser effect.[1]
-
pH of the Medium: The activity of Omadacycline is pH-dependent. Compared to a standard pH of 7.4, MIC values can be several-fold higher in acidic conditions (pH 5.0–6.0).[2] Conversely, a slightly alkaline medium (pH 8.0) does not significantly affect MIC values.[2]
-
Media Type: For non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing. However, for fastidious organisms, specialized media are required. For slow-growing organisms like nontuberculous mycobacteria (NTM), differences in MIC values have been observed between CAMHB and Middlebrook 7H9 broth.[3]
Q2: Our Omadacycline MIC results are inconsistent across different experiments. What could be the cause?
A2: Inconsistent MIC results can stem from a few key factors related to the culture medium and the drug itself:
-
Drug Degradation: Omadacycline can degrade in solution, especially during the long incubation times required for slow-growing organisms.[3][4] This degradation leads to a decrease in the effective drug concentration over time, resulting in falsely elevated and variable MICs.[3][4] One study found that the concentration of Omadacycline in solution declined by approximately 50% over 24 hours.[3][4]
-
Inoculum Preparation: The density of the bacterial inoculum should be standardized according to established protocols (e.g., CLSI guidelines) to ensure consistent results.
-
Lot-to-Lot Variability in Media: Different batches of culture media can have slight variations in their composition, including cation concentrations, which can affect Omadacycline's activity.
Q3: We are working with slow-growing mycobacteria. How can we mitigate the issue of Omadacycline degradation during long incubation periods?
A3: The degradation of Omadacycline is a significant challenge when testing slow-growing organisms. Here are two approaches to address this:
-
Daily Drug Supplementation: To counteract degradation, you can supplement the culture with a fresh preparation of Omadacycline daily to maintain the target concentration.[3][4] However, this method can be laborious.
-
Use of a Stabilizing Agent: The addition of 0.5% (v/v) Oxyrase to the culture medium has been shown to stabilize Omadacycline and provide more reliable and reproducible MIC values for Mycobacterium abscessus.[5]
Q4: Does the presence of serum or surfactant in the culture medium affect Omadacycline MIC values?
Data Summary
The following tables summarize the quantitative data on factors influencing Omadacycline MIC values.
Table 1: Effect of pH on Omadacycline MIC Values
| pH of Medium | Impact on Omadacycline MIC | Reference |
| 5.0 - 6.0 | Several-fold higher MICs | [2] |
| 7.4 | Standard/Baseline | [2] |
| 8.0 | No significant effect | [2] |
Table 2: Impact of Divalent Cations on Omadacycline Activity
| Divalent Cation | Effect on Omadacycline Activity in Broth and Urine | Reference |
| Magnesium (Mg²⁺) | Negative impact on activity | [1] |
| Calcium (Ca²⁺) | Less of an impact compared to Mg²⁺ | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution for Omadacycline Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized inoculum in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Omadacycline Dilutions: Perform serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the Omadacycline dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read MIC: The MIC is the lowest concentration of Omadacycline that completely inhibits visible growth of the organism.
Protocol 2: Omadacycline Susceptibility Testing for Nontuberculous Mycobacteria (NTM) with Oxyrase
This protocol is adapted for slow-growing NTM to account for drug degradation.
-
Prepare Inoculum: Prepare the NTM inoculum from a log-phase culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Prepare Media with Oxyrase: Supplement the appropriate broth (e.g., CAMHB or Middlebrook 7H9) with 0.5% (v/v) Oxyrase.
-
Prepare Omadacycline Dilutions: Perform serial twofold dilutions of this compound in the Oxyrase-supplemented broth in a 96-well microtiter plate.
-
Inoculate and Incubate: Inoculate the plate with the NTM suspension and incubate at the appropriate temperature and duration for the specific NTM species.
-
Read MIC: Determine the MIC by visual inspection for the lowest concentration that inhibits growth.
Visualizations
Caption: Logical relationship of media components impacting Omadacycline activity.
Caption: Workflow for troubleshooting inconsistent Omadacycline MICs.
References
- 1. In vitro activity of omadacycline and levofloxacin against Escherichia coli, Klebsiella pneumoniae and Staphylococcus saprophyticus in human urine supplemented with calcium and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and a potential solution to perform drug susceptibility testing of omadacycline against nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Optimizing Omadacycline Mesylate Dosage in Preclinical Animal Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Omadacycline mesylate in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Omadacycline?
A1: Omadacycline is a semisynthetic aminomethylcycline derivative of tetracycline.[1][2] It functions by inhibiting bacterial protein synthesis.[1] Specifically, it binds to the 30S subunit of the bacterial ribosome, preventing the alignment of aminoacyl-tRNA and thus halting peptide chain elongation.[1] This action directly inhibits bacterial protein synthesis, while sparing DNA, RNA, and peptidoglycan synthesis.[1] Notably, Omadacycline can overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1]
Q2: What is the general pharmacokinetic profile of Omadacycline in animal models?
A2: In rats, Omadacycline demonstrates rapid and wide tissue distribution following intravenous administration.[3][4] It has a plasma half-life of approximately 4.6 hours and a large steady-state volume of distribution (6.89 L/kg).[3][4] Plasma protein binding is relatively low in rats (26%) and mice (15.3%).[3][5] The primary route of excretion is through feces as unchanged Omadacycline, resulting from both biliary excretion and direct gastrointestinal secretion.[3][4]
Q3: Which pharmacokinetic/pharmacodynamic (PK/PD) index best predicts the efficacy of Omadacycline?
A3: The ratio of the area under the plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC/MIC) is the PK/PD parameter that best correlates with the therapeutic efficacy of Omadacycline.[1][6] This has been consistently demonstrated in various murine infection models, including pneumonia and thigh infections.[1][5][7]
Q4: What are the recommended routes of administration for this compound in animal studies?
A4: this compound has been successfully administered in preclinical studies via both intravenous (IV) and subcutaneous (SC) routes.[1][3][8] Oral administration has also been studied in rats.[3][4] The choice of administration route will depend on the specific experimental design and the desired pharmacokinetic profile.
Troubleshooting Guide
Q1: I am observing unexpected adverse events or mortality in my animal cohort. What could be the cause?
A1: Unexpected toxicity could be related to the dose or the route of administration. In a 28-day study in monkeys, a steep lethality curve was observed with intravenous administration, with 50% mortality at 45 mg/kg and no toxicity at 15 mg/kg.[9] Primary organs of toxicity in animal studies have included the hematopoietic system, liver, and gastrointestinal tract.[9] It is crucial to carefully select the dose based on the animal model and the specific pathogen being studied. Consider performing a dose-range-finding study to determine the maximum tolerated dose in your specific model.
Q2: My results show a lack of efficacy, even at what I believe are therapeutic doses. What should I investigate?
A2: Several factors could contribute to a lack of efficacy:
-
PK/PD Target Attainment: Ensure that your dosing regimen achieves the target AUC/MIC ratio for the pathogen being studied. For S. pneumoniae in a murine lung infection model, a plasma fAUC/MIC ratio of approximately 15-20 was associated with bacterial stasis.[5] For S. aureus in a thigh infection model, the mean plasma 24-hour static dose AUC/MIC was 24.[1]
-
Drug Formulation and Stability: Verify the correct preparation and stability of your this compound solution. Issues with solubility or degradation can lead to lower-than-expected active drug concentrations.
-
Infection Model Severity: The bacterial inoculum size and the timing of treatment initiation can significantly impact outcomes. An overwhelming infection may be difficult to treat with any antibiotic.
-
Host Factors: In immunocompromised models, such as neutropenic mice, higher drug exposures may be required to achieve the same level of efficacy compared to immunocompetent animals.[7]
Q3: I am having difficulty with the formulation of this compound for injection. What are some key considerations?
A3: Omadacycline is a compound with high aqueous solubility.[5] For intravenous infusion in toxicology studies, it has been formulated in 0.9% NaCl.[9] Ensure that the pH of the final solution is within a physiologically acceptable range. Always prepare fresh solutions and protect them from light if the stability under your experimental conditions is unknown.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Omadacycline in Animal Models
| Parameter | Rat (IV, 5 mg/kg) | Mouse |
| Plasma Half-life (t½) | 4.6 hours[3][4] | Not explicitly stated |
| Plasma Clearance (CL) | 1.2 L/h/kg[3][4] | Not explicitly stated |
| Volume of Distribution (Vss) | 6.89 L/kg[3][4] | Not explicitly stated |
| Plasma Protein Binding | 26.1%[5] | 15.3%[5] |
Table 2: Efficacy of Omadacycline in Murine Infection Models
| Animal Model | Pathogen | Key Efficacy Finding | Reference |
| Neutropenic Pneumonia | Streptococcus pneumoniae | Plasma AUC/MIC correlated with efficacy (r² = 0.74); static dose AUC/MIC = 16–20.[1] | [1] |
| Neutropenic Thigh Infection | Staphylococcus aureus (including MRSA) | Plasma AUC/MIC correlated with efficacy (r² = 0.92); static dose AUC/MIC = 24.[1] | [1] |
| Post-influenza Pneumonia | MRSA | Matched the effectiveness of oral linezolid at clinically relevant doses.[10] | [10] |
| Urinary Tract Infection | Escherichia coli (Ciprofloxacin-Resistant) | Showed better efficacy than ciprofloxacin.[11] | [11] |
Experimental Protocols
General Protocol for a Murine Thigh Infection Model
-
Animal Acclimatization: Acclimate mice (e.g., female ICR/Swiss) for at least 3 days before the experiment.
-
Induction of Neutropenia (if applicable): To create a neutropenic model, administer cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.
-
Infection: Inoculate the thigh muscle of each mouse with a standardized suspension of the bacterial pathogen (e.g., S. aureus).
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., sterile saline) at the desired concentrations.
-
Drug Administration: At a specified time post-infection (e.g., 2 hours), administer this compound via the chosen route (e.g., subcutaneous).
-
Monitoring: Observe animals for clinical signs of illness and mortality.
-
Endpoint Analysis: At 24 hours post-treatment initiation, euthanize the animals, aseptically remove the infected thigh muscle, homogenize the tissue, and perform quantitative bacterial cultures to determine the colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial burden in treated groups to that of the untreated control group to determine the efficacy of the treatment regimen.
Visualizations
References
- 1. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiology and Preclinical Review of Omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Distribution, Metabolism, and Excretion of Omadacycline following a Single Intravenous or Oral Dose of 14C-Omadacycline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Distribution, Metabolism, and Excretion of Omadacycline following a Single Intravenous or Oral Dose of 14C-Omadacycline in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Omadacycline Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Omadacycline exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Omadacycline against Escherichia coli in a Mouse Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low-level resistance to Omadacycline mesylate in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low-level resistance to Omadacycline mesylate in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which bacteria develop resistance to tetracycline-class antibiotics?
A1: Bacteria primarily develop resistance to tetracyclines through two main mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline antibiotics out of the bacterial cell, preventing the drug from reaching its ribosomal target. Common tetracycline-specific efflux pumps are encoded by genes such as tet(A), tet(B), tet(K), and tet(L).[1][2][3]
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the bacterial ribosome and dislodge the tetracycline antibiotic, allowing protein synthesis to continue. RPPs are typically encoded by genes like tet(M) and tet(O).[1][2][3]
Omadacycline is designed to overcome these common resistance mechanisms.[1][2][3]
Q2: My bacterial isolate shows a slight increase in the Minimum Inhibitory Concentration (MIC) for Omadacycline compared to susceptible reference strains. What could be the cause of this low-level resistance?
A2: Low-level resistance to Omadacycline in vitro can be multifactorial. While Omadacycline is effective against common tetracycline resistance mechanisms, certain factors can reduce its activity:
-
Multidrug-Resistant (MDR) Efflux Pumps: Unlike tetracycline-specific pumps, some broad-spectrum MDR efflux pumps, such as MexXY-OprM and MexAB-OprM in Pseudomonas aeruginosa, can contribute to reduced susceptibility to Omadacycline.[1]
-
Enzymatic Inactivation: The tetracycline-inactivating enzyme TetX has been identified as a potential mechanism of resistance to Omadacycline.[1]
-
Target Site Mutations: Although less common for Omadacycline compared to older tetracyclines, mutations in the 16S rRNA, the binding site of tetracyclines on the 30S ribosomal subunit, can lead to reduced affinity and decreased susceptibility.[4][5]
-
Heteroresistance: This phenomenon occurs when a small subpopulation of bacteria within a larger susceptible population exhibits resistance. This can lead to the appearance of colonies within the inhibition zone during susceptibility testing.[4] Overexpression of certain transport proteins, like the branched-chain amino acid transport system II carrier protein and Na/Pi cotransporter family protein, has been implicated in Omadacycline heteroresistance in S. aureus.[4]
Q3: Can experimental conditions affect the in vitro activity of Omadacycline?
A3: Yes, experimental conditions can influence the measured activity of Omadacycline. For instance, the pH of the culture medium can affect the activity of tetracycline-class antibiotics.[1] Additionally, for certain species like nontuberculous mycobacteria, drug degradation in the culture medium over long incubation periods can be a challenge, potentially leading to falsely elevated MICs. The use of stabilizing agents like Oxyrase has been explored to mitigate this issue.[6]
Troubleshooting Guide
Issue 1: Higher than expected Omadacycline MIC values for a bacterial isolate.
Possible Cause:
-
Expression of efflux pumps.
-
Presence of enzymatic inactivation mechanisms.
-
Target site mutations.
Troubleshooting Steps:
-
Efflux Pump Inhibition Assay:
-
Perform Omadacycline MIC testing in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction (e.g., ≥4-fold) in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[4]
-
Commonly used EPIs include Phenylalanine-Arginine β-Naphthylamide (PAβN) and Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).[4]
-
-
Molecular Characterization:
-
Use PCR to screen for the presence of known tetracycline resistance genes, including those encoding efflux pumps (tet(A), tet(B), tet(K), tet(L)), ribosomal protection proteins (tet(M), tet(O)), and the tetracycline-inactivating enzyme tet(X).
-
Sequence the 16S rRNA gene to identify potential mutations in the Omadacycline binding site.[4][5]
-
-
Synergy Testing:
-
Investigate the in vitro synergistic effects of Omadacycline with other antimicrobial agents. A combination that demonstrates synergy may suggest a way to overcome the low-level resistance. Checkerboard assays are a common method for this purpose.
-
Issue 2: Appearance of colonies within the zone of inhibition in disk diffusion or agar dilution assays.
Possible Cause:
-
Heteroresistance to Omadacycline.
Troubleshooting Steps:
-
Population Analysis Profile (PAP):
-
Perform a PAP analysis to confirm heteroresistance. This involves plating a high-density bacterial inoculum on agar plates containing a range of Omadacycline concentrations. The presence of a subpopulation that can grow at higher concentrations than the main population is indicative of heteroresistance.[4]
-
-
Characterization of Resistant Subpopulations:
-
Isolate colonies growing at higher Omadacycline concentrations.
-
Determine the MIC of Omadacycline for these isolates to confirm their reduced susceptibility.
-
Perform molecular characterization (as described in Issue 1) on these resistant subpopulations to identify the underlying resistance mechanisms.[4]
-
Experimental Protocols
Protocol 1: Efflux Pump Inhibition Assay
Objective: To determine if efflux pumps contribute to reduced Omadacycline susceptibility.
Materials:
-
Bacterial isolate of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Efflux pump inhibitors (EPIs):
-
Phenylalanine-Arginine β-Naphthylamide (PAβN)
-
Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP)
-
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB.
-
Prepare serial twofold dilutions of Omadacycline in CAMHB in a 96-well plate.
-
Prepare a second set of Omadacycline dilutions in CAMHB containing a fixed, sub-inhibitory concentration of the EPI (e.g., 50 mg/L PAβN or 16 mg/L CCCP).[4]
-
Inoculate all wells with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include appropriate controls:
-
Bacteria in CAMHB (growth control)
-
Bacteria in CAMHB with EPI (to ensure the EPI concentration is not inhibitory)
-
Uninoculated CAMHB (sterility control)
-
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of Omadacycline that completely inhibits visible growth.
-
A ≥4-fold reduction in the Omadacycline MIC in the presence of the EPI is considered significant evidence of efflux pump activity.[4]
Protocol 2: Checkerboard Synergy Assay
Objective: To evaluate the in vitro synergistic activity of Omadacycline with another antimicrobial agent.
Materials:
-
Bacterial isolate of interest
-
CAMHB
-
This compound stock solution
-
Stock solution of the second antimicrobial agent
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB.
-
In a 96-well plate, prepare serial twofold dilutions of Omadacycline along the x-axis and serial twofold dilutions of the second antimicrobial agent along the y-axis.
-
Inoculate all wells with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include growth control wells for each antibiotic alone.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Data Presentation
Table 1: In Vitro Activity of Omadacycline Against Selected Bacterial Pathogens
| Organism | Number of Isolates | Omadacycline MIC50 (μg/mL) | Omadacycline MIC90 (μg/mL) | Reference |
| Staphylococcus aureus (MRSA) | - | - | 1.0 | [7] |
| Vancomycin-resistant Enterococcus (VRE) | - | - | 0.25 | [7] |
| Streptococcus pneumoniae (Penicillin-resistant) | - | - | 0.25 | [7] |
| Haemophilus influenzae | - | - | 2.0 | [7] |
| Mycobacterium abscessus | 40 | 2 | 4 | [8] |
Table 2: Synergistic Effects of Omadacycline with Other Antimicrobials against Mycobacterium abscessus
| Combination | Percentage of Strains Showing Synergy | Reference |
| Omadacycline + Amikacin | 17.5% | [8] |
| Omadacycline + Clarithromycin | 75.8% | [8] |
| Omadacycline + Clofazimine | 25.0% | [8] |
| Omadacycline + Imipenem | 21.1% | [8] |
| Omadacycline + Rifabutin | 76.9% | [8] |
| Omadacycline + Tedizolid | 34.4% | [8] |
Visualizations
Caption: Troubleshooting workflow for elevated Omadacycline MIC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omadacycline: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Activity and Heteroresistance of Omadacycline Against Clinical Staphylococcus aureus Isolates From China Reveal the Impact of Omadacycline Susceptibility by Branched-Chain Amino Acid Transport System II Carrier Protein, Na/Pi Cotransporter Family Protein, and Fibronectin-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
Omadacycline mesylate solubility and stability in different laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of omadacycline mesylate in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. For biological experiments requiring aqueous solutions, it is often recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: How do I prepare a stock solution of this compound?
To prepare a stock solution, you can dissolve this compound in the solvent of your choice. It is good practice to purge the solvent with an inert gas before use.[1] For higher concentrations, ultrasonic assistance may be necessary.[2] Stock solutions of omadacycline and its deuterated internal standard (for analytical purposes) have been prepared in methanol.[3]
Q3: What is the solubility of this compound in common laboratory solvents?
The solubility of omadacycline and its salts can vary. The following tables summarize the available data.
Omadacycline Base and Mesylate Solubility
| Solvent | Solubility | Notes |
| DMSO | ~1 mg/mL[1], 100 mg/mL[2] | Hygroscopic DMSO can impact solubility; use newly opened solvent.[2] Ultrasonic assistance may be needed.[2] |
| Dimethylformamide (DMF) | ~1 mg/mL[1] | |
| Ethanol | Slightly soluble[1] | |
| Methanol | 125 mg/mL[2] | Ultrasonic assistance may be needed.[2] |
| PBS (pH 7.2) | Slightly soluble[1] | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL[1] |
Omadacycline Tosylate Solubility
| Solvent | Solubility | Notes |
| Water | 12.5 mg/mL[4] | Ultrasonic assistance may be needed.[4] |
| DMSO | 100 mg/mL[5] | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[5] |
| Ethanol | 100 mg/mL[5] |
Q4: How should I store this compound powder and its stock solutions?
-
Solid Form: The crystalline solid should be stored at -20°C for long-term stability (≥4 years).[1] The amorphous form of omadacycline can be unstable when exposed to air, light, and/or moisture and should be stored at temperatures below 0°C with limited exposure.[6]
-
Stock Solutions: For stock solutions in DMSO, it is recommended to store them at -80°C for use within 6 months, or at -20°C for use within 1 month.[7] To avoid degradation from repeated freeze-thaw cycles, it is advisable to store solutions in single-use aliquots.[7]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1]
Q5: How stable is omadacycline in diluted infusion solutions?
Diluted infusion solutions of omadacycline have demonstrated stability under specific conditions. A solution of 1 mg/mL in 0.9% sodium chloride or 5% dextrose is stable for up to 24 hours at room temperature (not exceeding 25°C) or for up to 7 days when refrigerated (2–8°C).[8][9] A separate study confirmed that omadacycline for injection, when reconstituted, was stable and remained within specifications for up to 9 days when refrigerated.[10][11]
Troubleshooting Guides
Issue: this compound is not dissolving completely.
-
Verify the solvent and concentration: Cross-reference your intended concentration with the solubility data in the tables above.
-
Use fresh, high-quality solvent: Particularly for DMSO, which is hygroscopic, using a newly opened bottle can improve solubility.[2][5]
-
Apply gentle heating and sonication: To increase solubility, you can warm the solution to 37°C and use an ultrasonic bath.[7]
-
For aqueous preparations, use a co-solvent: Dissolve the this compound in a small amount of DMSO first, then slowly add this stock solution to your aqueous buffer while vortexing.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. impactfactor.org [impactfactor.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. US20230357135A1 - Crystalline forms of omadacycline, methods of synthesis thereof and methods of use thereof - Google Patents [patents.google.com]
- 7. glpbio.com [glpbio.com]
- 8. drugs.com [drugs.com]
- 9. NUZYRA® (omadacycline) IV Infusion - Preparation & Administration [nuzyra.com]
- 10. Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of pH in Omadacycline Mesylate Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. This guide is designed to provide you with comprehensive information, troubleshooting advice, and detailed protocols for investigating the effect of pH on the in vitro activity of Omadacycline mesylate. Understanding this relationship is crucial for accurate experimental design and interpretation of results in the development of this important antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the in vitro activity of Omadacycline?
A1: Omadacycline, an aminomethylcycline antibiotic, exhibits pH-dependent activity. Its potency is generally reduced in acidic conditions and maintained in neutral to slightly alkaline environments.
Q2: How significant is the decrease in Omadacycline's activity at acidic pH?
A2: Studies have shown that the Minimum Inhibitory Concentration (MIC) values for Omadacycline can be several-fold higher in acidic media (pH 5.0-6.0) compared to the standard neutral pH of 7.4.[1] This indicates a notable decrease in its antibacterial efficacy under acidic conditions.
Q3: Is the activity of Omadacycline affected by alkaline pH?
A3: The activity of Omadacycline appears to be stable and is generally unaffected in slightly alkaline conditions (pH 8.0) when compared to neutral pH.[1]
Q4: How does the pH of urine affect Omadacycline's activity against uropathogens?
A4: In environments mimicking human urine with pH values of 6.6 and 7.1, the MIC values of Omadacycline against common uropathogens like E. coli and Staphylococcus saprophyticus were found to be either unaffected or only slightly elevated (up to 2-fold higher) compared to standard broth medium at pH 7.3.[1] This suggests that Omadacycline retains good activity in the typical pH range of human urine.
Q5: What is the proposed mechanism behind the pH-dependent activity of Omadacycline?
A5: The exact mechanism is not fully elucidated, but it is hypothesized to be related to the ionization state of the Omadacycline molecule. As a tetracycline derivative, its ability to cross the bacterial cell membrane and bind to its target, the 30S ribosomal subunit, can be influenced by pH. In acidic conditions, changes in the molecule's charge may hinder its passage through the porin channels of Gram-negative bacteria or its interaction with the ribosomal target.
Data Summary: Effect of pH on Omadacycline MIC
The following table summarizes the expected changes in Minimum Inhibitory Concentration (MIC) values for Omadacycline against susceptible bacterial strains at different pH values, based on available literature.
| pH Value | Expected Change in MIC Relative to pH 7.4 | Bacterial Species Example(s) | Reference |
| 5.0 - 6.0 | Several-fold higher | Staphylococcus aureus, Enterococcus faecalis, E. coli | [2] |
| 6.6 | Unaffected to 2-fold higher | E. coli, Staphylococcus saprophyticus (in urine) | |
| 7.1 | Unaffected to 2-fold higher | E. coli, Staphylococcus saprophyticus (in urine) | |
| 7.4 | Reference (Standard) | Various | |
| 8.0 | Unaffected | Various |
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values using Broth Microdilution
This protocol is adapted from standard CLSI guidelines for broth microdilution susceptibility testing.
1. Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile buffers (e.g., MES for pH 5.0-6.5, HEPES for pH 7.0-8.0)
-
Sterile water
-
Spectrophotometer
-
Calibrated pH meter with a micro-electrode
-
Incubator (35°C ± 2°C)
2. Preparation of pH-Adjusted Media:
a. Prepare CAMHB according to the manufacturer's instructions.
b. Aliquot the broth into separate sterile containers for each desired pH value.
c. While stirring, slowly add sterile 0.1 M HCl or 0.1 M NaOH to adjust the pH of each aliquot to the target values (e.g., 5.5, 6.5, 7.4, 8.0). Use a calibrated pH meter to monitor the pH.
d. To maintain pH stability during incubation, especially in the presence of bacterial metabolism, it is highly recommended to add a sterile, non-metabolizable biological buffer to the media. Use a buffer effective at the desired pH range (e.g., MES for acidic pH, HEPES for neutral to alkaline pH) at a final concentration of 50-100 mM.
e. Re-verify the pH after buffer addition and adjust if necessary.
f. Sterilize the final pH-adjusted and buffered media by filtration (0.22 µm filter).
3. Preparation of Omadacycline Stock Solution:
a. Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
4. Inoculum Preparation:
a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
c. Dilute this suspension in sterile saline to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
5. Broth Microdilution Procedure:
a. In a 96-well microtiter plate, perform serial two-fold dilutions of the Omadacycline stock solution in the pH-adjusted CAMHB to achieve final concentrations ranging from, for example, 64 µg/mL to 0.06 µg/mL.
b. Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each pH-adjusted medium.
6. Incubation:
a. Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
7. Reading the MIC:
a. The MIC is the lowest concentration of Omadacycline that completely inhibits visible growth of the organism.
b. Compare the MIC values obtained at different pH levels to the reference MIC at pH 7.4.
Troubleshooting Guide
Issue: Inconsistent MIC results at the same pH.
-
Possible Cause: pH drift during incubation due to bacterial metabolism.
-
Solution: Ensure the use of an appropriate, non-metabolizable biological buffer in your media to maintain a stable pH throughout the experiment. Verify the pH of the media before and after incubation from a control well.
-
-
Possible Cause: Inoculum size variability.
-
Solution: Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Use a spectrophotometer to verify the turbidity.
-
Issue: No bacterial growth, even in the growth control wells at acidic or alkaline pH.
-
Possible Cause: The extreme pH of the medium is inhibitory to the growth of the specific bacterial strain.
-
Solution: Before conducting the full MIC assay, perform a preliminary growth curve analysis for each bacterial strain in the different pH-adjusted media without any antibiotic to ensure the organism can grow sufficiently under these conditions.
-
Issue: Precipitation of Omadacycline in the stock solution or in the wells.
-
Possible Cause: this compound solubility may be affected by pH and high concentrations.
-
Solution: Prepare fresh stock solutions for each experiment. Ensure the stock solution is fully dissolved before use. If precipitation is observed in the wells, it may be necessary to adjust the starting concentration of the serial dilution.
-
Issue: Difficulty in reading the MIC endpoint due to trailing growth.
-
Possible Cause: This can be a characteristic of the drug-bug combination or can be exacerbated by suboptimal testing conditions.
-
Solution: Read the MIC as the lowest concentration at which a significant reduction in growth (e.g., ~80%) is observed compared to the growth control. Ensure consistent lighting and use a reading aid like a magnifying mirror.
-
Visualizations
Caption: Workflow for determining Omadacycline MIC at different pH values.
References
Preventing Omadacycline mesylate precipitation in cell culture media
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Omadacycline mesylate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Omadacycline is a modernized tetracycline antibiotic, belonging to the aminomethylcycline subclass. It functions by binding to the 30S ribosomal subunit in bacteria, which inhibits protein synthesis and ultimately prevents bacterial growth. Its design allows it to be effective against bacteria that have developed resistance to older tetracycline antibiotics.
Q2: What is the recommended solvent and stock concentration for this compound?
It is recommended to prepare stock solutions of this compound in sterile deionized water or dimethyl sulfoxide (DMSO). A typical stock concentration ranges from 1 to 10 mg/mL. It is crucial to ensure the powder is fully dissolved before further dilution.
Q3: How does pH affect the stability and solubility of this compound?
The solubility of Omadacycline is pH-dependent. As a zwitterionic molecule, it has both acidic and basic functional groups. It exhibits higher solubility in acidic conditions (pH below 4) and in alkaline conditions (pH above 8), while its solubility is lowest in the neutral pH range of 6 to 7, which is typical for most cell culture media. This characteristic is a key factor in its potential for precipitation.
Q4: Can I pre-mix this compound with other supplements before adding it to the culture medium?
It is generally not recommended to pre-mix this compound with other supplements, especially those containing high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), as this can increase the risk of precipitation. Each component should be added to the basal medium separately and mixed well.
Troubleshooting Guide: Preventing Precipitation
Q1: I observed a precipitate immediately after adding this compound to my cell culture medium. What is the likely cause?
Immediate precipitation upon addition to the medium is often due to localized high concentrations of the compound exceeding its solubility limit in the neutral pH environment of the medium. The choice of solvent for the final dilution step can also play a role.
-
Solution:
-
Prepare an intermediate dilution: Instead of adding the concentrated stock solution directly to the bulk medium, first prepare an intermediate dilution in a small volume of the basal medium (without supplements like FBS).
-
Ensure rapid mixing: Add the intermediate dilution dropwise to the final volume of the complete medium while gently swirling or vortexing to ensure immediate and thorough mixing. This prevents localized oversaturation.
-
Check final concentration: Ensure that the final working concentration of this compound is within its solubility range for the specific medium and conditions.
-
Below is a diagram illustrating the recommended workflow for preparing the working solution.
Caption: Recommended vs. Incorrect Workflow for Solution Preparation.
Q2: My this compound solution was clear at first but developed a precipitate after being in the incubator. What could have caused this?
Delayed precipitation that occurs during incubation is typically related to changes in the medium over time or interactions with media components at physiological temperatures (e.g., 37°C).
-
pH Shifts: The metabolic activity of cells can cause a gradual decrease in the pH of the culture medium. If the pH drops into the range of Omadacycline's lowest solubility, it can precipitate out of the solution.
-
Interactions with Divalent Cations: Tetracycline-class antibiotics are known to chelate divalent cations such as Ca²⁺ and Mg²⁺, which are present in significant amounts in cell culture media. This interaction can lead to the formation of insoluble complexes.
-
Serum Components: Components within fetal bovine serum (FBS) or other supplements can sometimes interact with the compound, leading to precipitation.
Solutions:
-
Monitor Medium pH: Regularly monitor the pH of your cell culture. If it drifts significantly, consider using a medium with a stronger buffering capacity or adjusting the CO₂ concentration in your incubator.
-
Use Serum-Free Medium for Initial Tests: To determine if serum components are causing the precipitation, conduct a preliminary experiment in a serum-free medium.
-
Consider a Different Medium Formulation: If precipitation persists, you may need to use a medium with lower concentrations of divalent cations.
The table below summarizes key data regarding the stability of Omadacycline.
| Parameter | Condition | Observation |
| pH Stability | pH 6.0 - 7.0 | Lowest solubility, high potential for precipitation. |
| pH < 4.0 or > 8.0 | Higher solubility. | |
| Temperature | 37°C (Incubation) | May accelerate the formation of insoluble complexes. |
| Divalent Cations | High Ca²⁺/Mg²⁺ | Increased risk of forming insoluble chelates. |
Q3: How can I determine if the precipitate is this compound or something else?
If you need to confirm the identity of the precipitate, you can use the following workflow.
Caption: Workflow for Identifying the Precipitate.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
-
Materials: this compound powder, sterile dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Aseptically weigh out the desired amount of this compound powder. b. In a sterile tube, add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL. c. Vortex the solution thoroughly until all the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Recommended Dilution of this compound into Cell Culture Medium
-
Materials: this compound stock solution (from Protocol 1), basal cell culture medium (e.g., DMEM without FBS), complete cell culture medium (with FBS and other supplements).
-
Procedure: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Calculate the volume needed to achieve the desired final concentration. c. In a sterile tube, prepare an intermediate dilution by adding the required volume of the stock solution to a small volume (e.g., 1/10th of the final volume) of basal medium. Mix gently by pipetting. d. While gently swirling the final volume of the complete cell culture medium, add the intermediate dilution drop by drop. e. Ensure the medium is thoroughly mixed before adding it to your cell cultures.
Data Summary
The following table provides a comparison of divalent cation concentrations in commonly used cell culture media, which can influence the solubility of this compound.
| Medium | Calcium (Ca²⁺) (mM) | Magnesium (Mg²⁺) (mM) |
| DMEM (High Glucose) | 1.8 | 0.8 |
| RPMI-1640 | 0.42 | 0.4 |
| MEM | 1.8 | 0.8 |
| F-12K | 0.3 | 0.6 |
Data are approximate and can vary slightly by manufacturer.
By following these guidelines and understanding the physicochemical properties of this compound, researchers can minimize the risk of precipitation and ensure the reliability and reproducibility of their experimental results.
Strategies to account for Omadacycline mesylate degradation in multi-day experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to account for the degradation of Omadacycline mesylate in multi-day experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
A1: this compound's stability in solution is influenced by several factors including the solvent, storage temperature, pH, and exposure to light. When reconstituted for injection in 0.9% sodium chloride or 5% dextrose, Omadacycline is stable for up to 9 days when refrigerated (2-8°C).[1][2] However, in solution at 37°C, its concentration can decline by approximately 50% within 24 hours, suggesting that degradation is a significant factor in multi-day cell culture experiments.
Q2: What are the primary degradation pathways for this compound?
A2: Like other tetracyclines, this compound is susceptible to degradation through oxidation and epimerization.[3] The formation of a 4-epi-isomer is a known degradation pathway.[3][4] Studies also suggest that oxidative degradation is a key mechanism, which can be mitigated by the presence of antioxidants.
Q3: What are the known degradation products of Omadacycline?
A3: Specific degradation products of Omadacycline that have been identified include air degradation products and the 4-epi-isomer.[3] The exact structure of all degradation products, especially those formed in complex biological media, is not fully elucidated.
Q4: Do the degradation products of Omadacycline have biological activity?
A4: While the specific biological activities of Omadacycline's degradation products have not been fully characterized, it is known that degradation products of other tetracyclines can possess altered biological activity, including in some cases, increased toxicity compared to the parent compound.[5][6][7] Therefore, it is crucial to consider that degradation products could potentially interfere with experimental results through off-target effects or direct toxicity.
Q5: How can I minimize Omadacycline degradation during my multi-day experiment?
A5: To minimize degradation, it is recommended to:
-
Prepare fresh stock solutions of this compound and add them to your experimental system at the time of media changes.
-
Protect solutions from light by using amber tubes or covering containers with foil.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Consider the pH of your culture medium, as tetracyclines are sensitive to pH changes.[5]
Q6: How often should I replenish Omadacycline in my cell culture?
A6: Given the potential for significant degradation within 24 hours at 37°C, daily or every-other-day replenishment of Omadacycline in the culture medium is recommended to maintain a consistent effective concentration. The optimal replenishment schedule should be determined empirically for your specific experimental system.
Troubleshooting Guide
This guide addresses common issues encountered during multi-day experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Decreased or loss of antibacterial efficacy over time. | Degradation of this compound in the culture medium at 37°C. | 1. Increase the frequency of media changes with freshly prepared Omadacycline. 2. Perform a stability study to determine the half-life of Omadacycline in your specific experimental conditions (see Experimental Protocols). 3. Quantify the concentration of active Omadacycline at different time points during your experiment. |
| Inconsistent results between experiments. | Variability in the preparation and storage of Omadacycline stock solutions, leading to different levels of degradation. | 1. Standardize the protocol for preparing and storing Omadacycline stock solutions. 2. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. 3. Always protect stock solutions and experimental cultures from light. |
| Unexpected cellular toxicity or off-target effects. | Formation of toxic degradation products. | 1. Test the toxicity of a "degraded" Omadacycline solution (prepared by incubating in media at 37°C for a few days) on your cells. 2. If degradation products are suspected to be the cause, try to maintain a higher proportion of the parent compound by more frequent replenishment. |
| Visible color change or precipitate in the culture medium. | Chemical reactions of Omadacycline or its degradation products with components of the cell culture medium. | 1. Ensure that this compound is fully dissolved in the initial solvent before adding it to the culture medium. 2. Test the solubility and stability of Omadacycline in your specific culture medium at the desired concentration before starting the experiment. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the degradation rate of Omadacycline in your specific cell culture medium.
Materials:
-
This compound powder
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without serum and other supplements
-
Sterile, amber microcentrifuge tubes or tubes wrapped in foil
-
Incubator at 37°C
-
HPLC or LC-MS/MS system for quantification
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare the experimental samples by diluting the stock solution to the final working concentration in your pre-warmed cell culture medium.
-
Aliquot the Omadacycline-containing medium into sterile, light-protected tubes.
-
Incubate the tubes at 37°C.
-
Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Store samples immediately at -80°C until analysis.
-
Quantify the concentration of Omadacycline in each sample using a validated HPLC or LC-MS/MS method.
-
Calculate the half-life of Omadacycline by plotting the concentration versus time and fitting the data to a first-order decay model.
Protocol 2: Quantification of Omadacycline by HPLC-UV
For laboratories without access to mass spectrometry, a validated HPLC-UV method can be used for quantification.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[8]
-
Mobile Phase: Isocratic mixture of methanol and phosphate buffer (e.g., 35:65 v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 235 nm[8]
-
Column Temperature: Ambient[8]
-
Injection Volume: 20 µL
Sample Preparation:
-
Thaw the collected cell culture medium samples.
-
Centrifuge the samples to pellet any cells or debris.
-
If necessary, perform a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation.
-
Transfer the supernatant to an HPLC vial for analysis.
Quantification:
-
Create a standard curve by preparing known concentrations of this compound in the same cell culture medium used in the experiment.
-
Analyze the standards and samples by HPLC.
-
Determine the concentration of Omadacycline in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Proposed degradation pathways for Omadacycline in experimental conditions.
Caption: Workflow for managing Omadacycline in multi-day experiments.
References
- 1. cms.viroliegy.com [cms.viroliegy.com]
- 2. researchgate.net [researchgate.net]
- 3. US20230357135A1 - Crystalline forms of omadacycline, methods of synthesis thereof and methods of use thereof - Google Patents [patents.google.com]
- 4. Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxic effects of tetracycline and its degradation products on freshwater green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Validation & Comparative
Comparative Efficacy of Omadacycline Mesylate and Linezolid Against Vancomycin-Resistant Enterococci (VRE)
This guide provides a detailed comparison of omadacycline mesylate and linezolid, focusing on their efficacy against vancomycin-resistant Enterococci (VRE). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction and Mechanism of Action
Omadacycline and linezolid are both potent antibiotics effective against drug-resistant Gram-positive bacteria, including VRE. However, they belong to different classes and possess distinct mechanisms of action.
Omadacycline is a modernized aminomethylcycline, a semisynthetic derivative of minocycline belonging to the tetracycline class.[1][2] It is designed to overcome common tetracycline resistance mechanisms.[2][3] Omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus preventing the incorporation of amino acids into growing peptide chains.[4][5] Its modifications allow it to be effective against bacteria that have acquired resistance to older tetracyclines through efflux pumps and ribosomal protection.[4][6]
Linezolid is a member of the oxazolidinone class of antibiotics.[7][8] It also inhibits bacterial protein synthesis, but at a much earlier stage than most other protein synthesis inhibitors.[7][8] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step for the translation process to begin.[9][10][11] This unique mechanism means there is infrequent cross-resistance with other antibiotic classes.[7][8]
In Vitro Efficacy Against VRE
In vitro studies are crucial for determining the baseline activity of an antibiotic against specific pathogens. The minimum inhibitory concentration (MIC) is a key metric, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference Study |
| Enterococcus faecium (VRE) | Omadacycline | 0.06 | 0.12 | [12] |
| Enterococcus faecalis (VRE) | Omadacycline | - | 0.25 | [4] |
| Enterococcus faecium | Linezolid | 1.5 | 2 | [13] |
| Enterococcus faecalis | Linezolid | - | - | Data not specified in provided search results |
Summary of In Vitro Findings:
-
Omadacycline demonstrates potent in vitro activity against both vancomycin-resistant E. faecalis and E. faecium.[4][12] Studies have shown that it retains activity against VRE isolates that are also resistant to tetracycline.[12] In a study of over 1,500 Enterococcus faecium strains, 93.8% of VRE isolates were inhibited by omadacycline at a concentration of ≤0.25 μg/ml.[12]
-
Linezolid is also highly active against VRE. It is considered a first-line treatment for VRE infections.[14][15] While specific MIC90 values can vary by region and study, resistance remains relatively low.[8]
Experimental Protocol: In Vitro Susceptibility Testing
The data presented above is typically generated using standardized laboratory procedures. A common methodology is broth microdilution, following guidelines from a standards organization like the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Testing
-
Isolate Preparation: VRE isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep's blood) and incubated to ensure pure, viable colonies. A bacterial suspension is then prepared and standardized to a 0.5 McFarland turbidity standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.
-
Antibiotic Dilution: Serial twofold dilutions of omadacycline and linezolid are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) within 96-well microtiter plates.
-
Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Quality control is performed using reference strains (e.g., E. faecalis ATCC 29212).
Clinical Efficacy and Trials
While both drugs show potent in vitro activity, clinical trial data provides essential context on their performance in patients. Linezolid is FDA-approved for the treatment of vancomycin-resistant Enterococcus faecium infections, including cases with concurrent bacteremia.[10][14] Omadacycline is approved by the FDA for acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[2][3][16][17]
Direct head-to-head clinical trials comparing omadacycline and linezolid specifically for VRE infections are limited. However, the OASIS-1 and OASIS-2 Phase 3 trials compared their efficacy in treating ABSSSI, which are often caused by Gram-positive bacteria, including MRSA.
| Trial | Indication | Treatment Arms | Primary Endpoint | Clinical Success Rate (Omadacycline) | Clinical Success Rate (Linezolid) |
| OASIS-2 | ABSSSI (Oral) | Omadacycline (300 mg PO QD) vs. Linezolid (600 mg PO BID) | Early Clinical Response (ECR) at 48-72h | 87.5% | 82.6% |
| OASIS-1 | ABSSSI (IV to Oral) | Omadacycline (100 mg IV QD) vs. Linezolid (600 mg IV BID) | Investigator-assessed Clinical Response at PTE | 84.8% | 85.5% |
(Data from OASIS-1 & OASIS-2 trials as reported in various sources)[18][19]
Summary of Clinical Findings:
-
In the OASIS trials for ABSSSI, omadacycline demonstrated non-inferiority to linezolid.[18][19]
-
The most common treatment-emergent adverse events for omadacycline were gastrointestinal, primarily mild to moderate nausea and vomiting.[18][20] Linezolid is associated with a risk of myelosuppression (especially thrombocytopenia) with prolonged use.[7]
-
Linezolid has a well-established role and specific FDA indication for treating VRE infections.[10][21] Omadacycline's potent in vitro activity and proven efficacy against other resistant Gram-positive pathogens suggest its potential as a viable treatment option, though it does not currently hold a specific FDA indication for VRE.
Experimental Protocol: Clinical Trial Design (OASIS-2 Example)
The OASIS-2 trial provides a representative example of a robust clinical study design for comparing oral antibiotics.
Protocol: Phase 3, Double-Blind, Multicenter, Randomized, Non-Inferiority Trial (OASIS-2)
-
Objective: To compare the efficacy and safety of once-daily oral omadacycline versus twice-daily oral linezolid for the treatment of adults with ABSSSI.[18]
-
Patient Population: Adults with ABSSSI (cellulitis/erysipelas, wound infection, or major cutaneous abscess) requiring 7-14 days of antibiotic therapy.
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either omadacycline or linezolid. The randomization was stratified by infection type.[18]
-
Blinding: The study was double-blind, meaning neither the investigators nor the patients knew which treatment was being administered.[18]
-
Treatment Regimen:
-
Endpoints:
-
Primary Efficacy Endpoint: Early clinical response (ECR) at 48-72 hours after the first dose, defined as a ≥20% reduction in lesion size without rescue antibacterial therapy.[19]
-
Co-Primary Endpoint: Investigator-assessed clinical response at the post-treatment evaluation (PTE) visit, 7-14 days after the last dose.[18]
-
-
Statistical Analysis: The primary analysis was conducted on the modified intent-to-treat (mITT) population. A non-inferiority margin of 10% was used to determine if omadacycline was at least as effective as linezolid.[18]
Conclusion
Both omadacycline and linezolid are effective antibiotics against vancomycin-resistant Enterococci.
-
Linezolid is an established, guideline-recommended, and FDA-approved therapy for VRE infections.[14][15] Its unique mechanism of action minimizes cross-resistance, and it has extensive clinical data supporting its use. However, it requires careful monitoring for potential adverse effects like myelosuppression with long-term use.[7]
-
Omadacycline demonstrates potent in vitro activity against VRE, comparable to or exceeding that of other agents.[4][12] It has proven non-inferior to linezolid in clinical trials for ABSSSI and offers the convenience of once-daily dosing.[18] While it lacks a specific FDA indication for VRE, its strong in vitro profile makes it a promising alternative, particularly in cases where other agents may be contraindicated or have failed.
The choice between these agents for treating VRE infections will depend on patient-specific factors, local susceptibility patterns, the site and severity of infection, and regulatory approval status. Further head-to-head clinical trials specifically in patients with VRE infections are needed to fully delineate the comparative clinical efficacy of omadacycline and linezolid for this indication.
References
- 1. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paratek Announces FDA Approval of NUZYRA™ (Omadacycline) [globenewswire.com]
- 3. jwatch.org [jwatch.org]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 8. Linezolid - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. Nuzyra (Omadacycline) Approved for the Treatment of Community-Acquired Bacterial Pneumonia or Acute Bacterial Skin and Skin Structure Infections [ahdbonline.com]
- 17. FDA Approves NUZYRA™ (Omadacycline) for Community-Acquired Bacterial Pneumonia and Acute Skin and Skin Structure Infections - Conference Correspondent [conference-correspondent.com]
- 18. researchgate.net [researchgate.net]
- 19. Making sure you're not a bot! [academiccommons.columbia.edu]
- 20. A randomized, evaluator-blind, phase 2 study comparing the safety and efficacy of omadacycline to those of linezolid for treatment of complicated skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. med.unc.edu [med.unc.edu]
A Comparative Analysis of the In Vitro Activity of Omadacycline Mesylate and Moxifloxacin
A detailed guide for researchers and drug development professionals on the comparative in vitro efficacy of omadacycline mesylate and moxifloxacin against a broad spectrum of bacterial pathogens. This report synthesizes available experimental data, outlines standardized testing methodologies, and provides a visual representation of the experimental workflow.
Introduction
Omadacycline, a novel aminomethylcycline, and moxifloxacin, a fourth-generation fluoroquinolone, are both potent broad-spectrum antibacterial agents. Omadacycline, a derivative of minocycline, is designed to overcome common tetracycline resistance mechanisms, exhibiting activity against a wide range of Gram-positive, Gram-negative, atypical, and anaerobic bacteria.[1][2][3] Moxifloxacin is also known for its broad-spectrum activity, particularly against respiratory pathogens.[4][5][6] This guide provides a comparative overview of their in vitro activity, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative In Vitro Activity
The in vitro potency of omadacycline and moxifloxacin is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are critical metrics for comparing the activity of these antimicrobial agents.
Gram-Positive Pathogens
| Organism | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (all) | Omadacycline | 0.12 | 0.25 |
| Moxifloxacin | 0.06 | 4 | |
| S. aureus (MRSA) | Omadacycline | 0.12 | 0.5 |
| Moxifloxacin | - | 4 | |
| Streptococcus pneumoniae | Omadacycline | 0.06 | 0.12 |
| Moxifloxacin | 0.12 | 0.25 | |
| Enterococcus faecalis | Omadacycline | 0.25 | 0.25 |
| Moxifloxacin | - | - | |
| Streptococcus pyogenes | Omadacycline | - | - |
| Moxifloxacin | - | 0.12 |
Data compiled from multiple sources.[4][6][7][8][9] Note: Direct comparative studies providing side-by-side MIC values for both drugs against all listed organisms are limited. The data presented is a synthesis from various in vitro surveillance studies.
Gram-Negative Pathogens
| Organism | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | Omadacycline | 0.5 | 1 |
| Moxifloxacin | 0.03 | 0.06 | |
| Moraxella catarrhalis | Omadacycline | ≤0.12 | 0.25 |
| Moxifloxacin | 0.06 | 0.06 | |
| Escherichia coli | Omadacycline | 1 | 2 |
| Moxifloxacin | - | - | |
| Klebsiella pneumoniae | Omadacycline | 2 | 8 |
| Moxifloxacin | 0.84 | - |
Data compiled from multiple sources.[4][7][9] Note: Direct comparative studies providing side-by-side MIC values for both drugs against all listed organisms are limited. The data presented is a synthesis from various in vitro surveillance studies.
Atypical Pathogens
| Organism | Drug | MIC90 (µg/mL) |
| Legionella pneumophila | Omadacycline | 0.25 |
| Mycoplasma pneumoniae | Omadacycline | 0.25 |
| Chlamydophila pneumoniae | Omadacycline | 0.25 |
Moxifloxacin has demonstrated clinical success against atypical pathogens, though directly comparable MIC90 data from the same studies was not consistently available.[10]
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily derived from studies adhering to standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common method for determining the MIC is the broth microdilution method.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The general procedure is as follows:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent (this compound or Moxifloxacin) are prepared in a liquid growth medium, typically cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 1.5 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of a 96-well microtiter plate containing the different concentrations of the antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The inoculated microtiter plates are incubated at a specific temperature (typically 35°C ± 2°C) for a defined period (usually 16-20 hours for most rapidly growing bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
For fastidious organisms, such as Streptococcus pneumoniae and Haemophilus influenzae, the growth medium is often supplemented with specific growth factors, such as lysed horse blood, as recommended by CLSI and EUCAST guidelines.
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the in vitro comparison of Omadacycline and Moxifloxacin activity using the broth microdilution method.
Figure 1: Workflow for determining and comparing the in vitro activity of antimicrobials.
Conclusion
Both Omadacycline and Moxifloxacin demonstrate potent in vitro activity against a wide range of bacterial pathogens. Omadacycline shows robust activity against both susceptible and resistant Gram-positive organisms, including MRSA, and also covers a variety of Gram-negative and atypical pathogens.[7][8] Moxifloxacin exhibits excellent activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae.[4] The choice between these agents for clinical use will depend on the specific pathogen, local resistance patterns, and the clinical context of the infection. The standardized methodologies outlined in this guide are crucial for the continued surveillance of the in vitro activity of these important antimicrobial agents.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Omadacycline Mesylate Demonstrates Superior In Vitro Activity Against Community-Acquired MRSA Compared to Doxycycline
A comprehensive review of recent surveillance data indicates that omadacycline mesylate exhibits greater in vitro potency against community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA) than doxycycline. This is evidenced by lower minimum inhibitory concentration (MIC) values, suggesting that omadacycline may be a more effective agent for treating infections caused by this pathogen.
Omadacycline, a novel aminomethylcycline, has demonstrated potent activity against a wide array of bacteria, including drug-resistant strains.[1][2] Its mechanism of action, like other tetracyclines, involves the inhibition of bacterial protein synthesis.[3][4] However, structural modifications to omadacycline allow it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[4] Doxycycline, a long-acting tetracycline, is also used to treat CA-MRSA infections but can be limited by increasing resistance.
In Vitro Susceptibility Data
A large-scale surveillance study, the SENTRY Antimicrobial Surveillance Program, provides a direct comparison of the in vitro activity of omadacycline and doxycycline against a substantial number of CA-MRSA isolates collected from North America and Europe. The results, summarized in the table below, clearly demonstrate the superior potency of omadacycline.
| Antimicrobial Agent | Region | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | % Susceptible |
| Omadacycline | North America | ~100 | 0.12 | 0.12 | 0.06 - 4 | N/A |
| Europe | ~100 | 0.12 | 0.12 | 0.03 - 2 | N/A | |
| Doxycycline | North America | ~100 | 0.12 | 1 | ≤0.06 - >8 | 98.1 |
| Europe | ~100 | 0.12 | 4 | ≤0.06 - >8 | 91.4 |
MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data extracted from Pfaller et al. (2018) and associated ResearchGate PDF.[5]
The MIC90 for omadacycline against CA-MRSA from both North America and Europe was 0.12 µg/mL.[5] In stark contrast, the MIC90 for doxycycline was significantly higher at 1 µg/mL in North America and 4 µg/mL in Europe.[5] This indicates that a much lower concentration of omadacycline is required to inhibit the vast majority of CA-MRSA isolates compared to doxycycline.
Experimental Protocols
The in vitro susceptibility data presented was generated using the broth microdilution method, a standardized technique for determining the MIC of an antimicrobial agent against a specific bacterium.
Broth Microdilution Method for S. aureus
The methodology followed the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M07-A10.[6]
Isolate Collection and Preparation:
-
CA-MRSA isolates were defined as those isolated from a patient within 48 hours of hospital admission.[5]
-
Isolates were cultured on appropriate agar plates to obtain pure colonies.
-
A bacterial suspension was prepared in a saline or broth solution and its turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.
-
This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microdilution plate.
Antimicrobial Susceptibility Testing:
-
Omadacycline and doxycycline were tested in validated dry-form panels.[6]
-
The antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.
-
Each well of a 96-well microtiter plate was inoculated with the standardized bacterial suspension.
-
Plates were incubated at 35°C for 16-20 hours in ambient air.
Determination of MIC:
-
The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
-
Quality control was performed using reference strains of S. aureus, such as ATCC 29213, to ensure the accuracy and reproducibility of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Activities of Omadacycline and Comparator Agents against Staphylococcus aureus Isolates from a Surveillance Program Conducted in North America and Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jmilabs.com [jmilabs.com]
A Comparative Analysis of the Post-Antibiotic Effect of Omadacycline Mesylate and Older Tetracyclines
A comprehensive review of available in-vitro data reveals that omadacycline mesylate, a newer aminomethylcycline, demonstrates a significant and comparable post-antibiotic effect (PAE) to older tetracyclines against key bacterial pathogens. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter influencing dosing regimens and clinical efficacy.
This guide provides a comparative analysis of the PAE of this compound against older tetracyclines, including tetracycline, doxycycline, and minocycline. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the available experimental data and methodologies.
Quantitative Comparison of Post-Antibiotic Effect
The duration of the post-antibiotic effect varies depending on the specific antibiotic, the bacterial strain, and the experimental conditions. The following table summarizes the available quantitative data for omadacycline and older tetracyclines against common pathogens. It is important to note that the data presented is derived from different studies, and direct head-to-head comparative investigations are limited. Therefore, variations in experimental protocols should be considered when interpreting these results.
| Antibiotic | Bacterial Species | Strain | PAE (hours) | Experimental Conditions |
| Omadacycline | Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 2.6 | 1-hour exposure at 5x MIC |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2.2 | 1-hour exposure at 5x MIC | |
| Streptococcus pneumoniae | - | 3.3 | 1-hour exposure at 5x MIC | |
| Escherichia coli | - | 1.4 | 1-hour exposure at 5x MIC | |
| Tetracycline | Bacillus anthracis | ST-1 & Sterne | ~1 | 2-hour exposure at 10x MIC[1][2] |
| Doxycycline | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2.5 - 3.5 | 1-hour exposure at 10x MIC[3] |
| Minocycline | Bacillus anthracis | ST-1 & Sterne | 2 - 3 | 2-hour exposure at 10x MIC[1][2] |
Experimental Protocols
The determination of the post-antibiotic effect is a critical aspect of antimicrobial research. The methodologies employed in the cited studies, while not identical, generally follow a standard procedure. A detailed, generalized protocol is provided below, based on common practices for in vitro PAE determination.
General Protocol for In Vitro Post-Antibiotic Effect Determination
This protocol outlines the fundamental steps involved in measuring the PAE of an antibiotic against a bacterial strain.
1. Bacterial Strain and Culture Preparation:
- A specific bacterial strain is selected and grown in an appropriate liquid culture medium (e.g., Mueller-Hinton Broth) to the logarithmic growth phase. The bacterial concentration is adjusted to a standardized value (e.g., ~106 colony-forming units [CFU]/mL).
2. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC of the antibiotic against the selected bacterial strain is determined using a standardized microdilution or agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
3. Antibiotic Exposure:
- The bacterial culture is divided into two groups: a test group and a control group.
- The test group is exposed to the antibiotic at a concentration that is a multiple of its MIC (e.g., 5x or 10x MIC).
- The control group is incubated under the same conditions without the antibiotic.
- The exposure period is typically 1 or 2 hours at 37°C with shaking.
4. Antibiotic Removal:
- After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by one of the following methods:
- Centrifugation and Resuspension: The bacterial culture is centrifuged, the supernatant containing the antibiotic is discarded, and the bacterial pellet is washed and resuspended in fresh, antibiotic-free medium. This process is often repeated to ensure complete removal of the antibiotic.
- Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed antibiotic-free medium to reduce the antibiotic concentration to a sub-inhibitory level.
5. Monitoring of Bacterial Regrowth:
- The number of viable bacteria in both the test and control cultures is monitored over time. This is typically done by plating serial dilutions of the cultures onto agar plates and counting the resulting colonies (CFU/mL) at regular intervals.
6. Calculation of the Post-Antibiotic Effect:
- The PAE is calculated using the following formula: PAE = T - C
- Where T is the time required for the bacterial count in the test culture to increase by 1 log10 (i.e., a 10-fold increase) from the count immediately after antibiotic removal.
- Where C is the time required for the bacterial count in the control culture to increase by 1 log10 from the count at the same initial time point as the test culture.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for determining the post-antibiotic effect.
Signaling Pathways and Mechanisms of Action
Tetracyclines, including omadacycline, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth.
Omadacycline's structural modifications, particularly at the C7 and C9 positions of the tetracycline core, allow it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins. This enhanced ability to remain at its site of action likely contributes to its potent antibacterial activity and may influence its post-antibiotic effect. The prolonged suppression of protein synthesis, even after the removal of the drug, is the underlying basis for the PAE observed with this class of antibiotics.
The following diagram illustrates the mechanism of action of tetracyclines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro post-antibiotic effect of fluoroquinolones, macrolides, beta-lactams, tetracyclines, vancomycin, clindamycin, linezolid, chloramphenicol, quinupristin/dalfopristin and rifampicin on Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanobiotic formulations as promising advances for combating MRSA resistance: susceptibilities and post-antibiotic effects of clindamycin, doxycycline, ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08639A [pubs.rsc.org]
Cross-resistance studies between Omadacycline mesylate and other tetracyclines
A new-generation tetracycline, omadacycline, demonstrates potent activity against a broad spectrum of bacterial pathogens, including those exhibiting resistance to older tetracycline-class antibiotics. This has been attributed to structural modifications that enable the circumvention of common tetracycline resistance mechanisms.[1][2] This guide provides a comparative analysis of omadacycline's performance against other tetracyclines, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Omadacycline, an aminomethylcycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, a mechanism shared with other tetracyclines.[1][3] However, key chemical modifications at the C7 and C9 positions of its D-ring allow it to effectively bypass the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1][4] This results in retained activity against a wide range of Gram-positive and Gram-negative bacteria that are resistant to tetracycline, doxycycline, and minocycline.[5][6]
Comparative In Vitro Activity
Studies have consistently demonstrated the superior in vitro activity of omadacycline against bacterial strains harboring well-defined tetracycline resistance genes. Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium, highlights this advantage.
| Organism | Resistance Mechanism | Omadacycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Staphylococcus aureus | tet(K) (efflux) | 0.12 - 0.5 | >8 | >8 | >16 |
| Staphylococcus aureus | tet(M) (ribosomal protection) | 0.12 - 0.5 | >8 | >8 | >16 |
| Streptococcus pneumoniae | tet(M) (ribosomal protection) | ≤0.06 - 0.12 | >8 | >8 | >16 |
| Enterococcus faecalis | tet(M) (ribosomal protection) | 0.25 | >8 | >8 | >16 |
| Enterococcus faecalis | tet(L) (efflux) | 0.25 | >8 | >8 | >16 |
| Escherichia coli | tet(A) (efflux) | 2 | 16 | - | 64 - >64 |
| Escherichia coli | tet(B) (efflux) | 1 - 4 | - | - | - |
Note: The MIC values are presented as ranges or MIC90 values (the concentration required to inhibit 90% of isolates) based on multiple studies.[5][6][7][8][9][10][11] Specific values can vary depending on the strain and testing conditions.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing antibiotic susceptibility. The data presented in this guide is primarily derived from studies employing the broth microdilution method, a widely accepted technique.
Broth Microdilution Method for MIC Determination:
-
Bacterial Isolate Preparation: A standardized inoculum of the bacterial strain to be tested is prepared in a cation-adjusted Mueller-Hinton broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution: Serial twofold dilutions of omadacycline, doxycycline, minocycline, and tetracycline are prepared in the broth within microtiter plates.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotics is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing the Mechanisms of Action and Resistance
To better understand the interplay between tetracyclines, the bacterial ribosome, and resistance mechanisms, the following diagrams illustrate the key processes.
Mechanism of Action of Tetracyclines
The above diagram illustrates how both traditional tetracyclines and omadacycline bind to the 30S ribosomal subunit, thereby inhibiting protein synthesis by preventing the binding of aminoacyl-tRNA.
Mechanisms of Tetracycline Resistance
This diagram depicts the two primary mechanisms of tetracycline resistance. Efflux pumps actively remove the drug from the cell, while ribosomal protection proteins alter the ribosome to prevent tetracycline binding. Omadacycline's structural modifications allow it to evade both of these resistance strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omadacycline Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Omadacycline In Vitro Activity Against a Molecularly Characterized Collection of Clinical Isolates with Known Tetracycline Resistance Mechanisms [ahdbonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Omadacycline mesylate activity against current standard-of-care antibiotics
A new-generation tetracycline, omadacycline, demonstrates robust efficacy and a favorable safety profile in the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). Clinical trials have shown its non-inferiority to standard-of-care antibiotics such as moxifloxacin and linezolid. A key advantage of omadacycline lies in its ability to overcome common tetracycline resistance mechanisms.[1][2][3]
Omadacycline, marketed as Nuzyra, received FDA approval in 2018 for the treatment of adults with CABP and ABSSSI.[2][4][5][6] It is available in both intravenous and oral formulations, allowing for a transition of therapy from hospital to home.[2][6] This aminomethylcycline, a semi-synthetic derivative of minocycline, was specifically designed to circumvent the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1][3][7]
Mechanism of Action
Similar to other tetracyclines, omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[7] This action prevents the binding of aminoacyl-tRNA to the ribosome, thereby halting the elongation of peptide chains. What sets omadacycline apart is its structural modification at the C-9 position, which enhances its binding affinity to the ribosome and confers activity against bacteria that have developed resistance to older tetracyclines.[3] Omadacycline has been shown to be effective against a broad spectrum of pathogens, including Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[3]
dot
Comparative In Vitro Activity
In vitro studies have consistently demonstrated the potent activity of omadacycline against a wide range of pathogens, including those resistant to other antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of omadacycline and comparator antibiotics against key bacterial isolates responsible for CABP and ABSSSI.
Table 1: In Vitro Activity of Omadacycline and Comparators against Common CABP Pathogens
| Organism | Omadacycline MIC90 (mg/L) | Moxifloxacin MIC90 (mg/L) | Doxycycline MIC90 (mg/L) | Azithromycin MIC90 (mg/L) |
| Streptococcus pneumoniae | 0.12[8][9] | 0.25 | 0.25 | >8 |
| Haemophilus influenzae | 1[10] | 0.06 | 2 | 2 |
| Moraxella catarrhalis | ≤0.5 | 0.12 | 1 | 0.25 |
| Staphylococcus aureus (MSSA) | 0.25[8][11] | 0.12 | 1 | >8 |
| Legionella pneumophila | 0.25 | 0.03 | 1 | 0.5 |
| Mycoplasma pneumoniae | 0.25 | 0.06 | 0.5 | ≤0.008 |
| Chlamydia pneumoniae | 0.25[12] | 0.125 | 0.125 | 0.06 |
Data compiled from various in vitro surveillance studies. MIC90 represents the concentration at which 90% of isolates were inhibited.
Table 2: In Vitro Activity of Omadacycline and Comparators against Common ABSSSI Pathogens
| Organism | Omadacycline MIC90 (mg/L) | Linezolid MIC90 (mg/L) | Vancomycin MIC90 (mg/L) | Doxycycline MIC90 (mg/L) |
| Staphylococcus aureus (MRSA) | 1[8][9][13] | 2 | 1 | >16 |
| Staphylococcus aureus (MSSA) | 0.25[8][11] | 2 | 1 | 1 |
| Streptococcus pyogenes | 0.12[10] | 1 | 0.5 | 0.25 |
| Streptococcus agalactiae | 0.12 | 1 | 0.5 | 0.25 |
| Enterococcus faecalis | 0.25[8][11] | 2 | 4 | >16 |
| Enterococcus faecium (VRE) | 0.25[8] | 2 | >256 | >16 |
Data compiled from various in vitro surveillance studies. MIC90 represents the concentration at which 90% of isolates were inhibited.
Clinical Efficacy: Phase 3 Clinical Trial Data
The efficacy and safety of omadacycline have been established in several Phase 3 clinical trials. The OPTIC (Omadacycline for Pneumonia Treatment in the Community) study compared omadacycline to moxifloxacin for the treatment of CABP, while the OASIS-1 and OASIS-2 (Omadacycline in Acute Skin and Skin Structure Infections Study) trials compared omadacycline to linezolid for ABSSSI.[2][14][15]
Table 3: Clinical Efficacy of Omadacycline vs. Moxifloxacin in CABP (OPTIC Study)
| Endpoint | Omadacycline (n=386) | Moxifloxacin (n=388) | Treatment Difference (95% CI) |
| Early Clinical Response (ECR) at 72-120h (FDA Primary Endpoint) | 81.1%[16] | 82.7%[16] | -1.6% (-7.1 to 3.8)[16] |
| Investigator's Assessment of Clinical Response at Post-Treatment Evaluation (PTE) (EMA Primary Endpoint) | 87.6%[16] | 85.1%[16] | 2.5% (-2.4 to 7.4)[16] |
The OPTIC study demonstrated the non-inferiority of omadacycline to moxifloxacin in treating adults with CABP.[14][17][18][19]
Table 4: Clinical Efficacy of Omadacycline vs. Linezolid in ABSSSI (Integrated OASIS-1 & OASIS-2 Studies)
| Endpoint | Omadacycline (n=691) | Linezolid (n=689) | Treatment Difference (95% CI) |
| Early Clinical Response (ECR) at 48-72h (FDA Primary Endpoint) | 86.2%[15] | 83.9%[15] | 2.3% (-1.5 to 6.2)[15] |
| Investigator's Assessment of Clinical Response at Post-Treatment Evaluation (PTE) | High and similar success rates in both groups. |
The integrated analysis of the OASIS trials established the non-inferiority of omadacycline to linezolid for the treatment of ABSSSI.[15] A post hoc analysis of these trials also showed that oral omadacycline was as effective as intravenous therapy.[20][21]
Experimental Protocols
The determination of in vitro susceptibility of bacterial isolates to omadacycline and comparator agents is a critical component of preclinical and clinical research. A standardized method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
dot
Broth Microdilution Method for MIC Determination
-
Preparation of Antibiotic Solutions: Stock solutions of omadacycline and comparator antibiotics are prepared in a suitable solvent. Serial two-fold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates overnight. Several colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in CAMHB to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Quality control is performed using reference bacterial strains with known MIC values.
Conclusion
Omadacycline mesylate represents a significant advancement in the fight against antibiotic-resistant bacteria. Its potent in vitro activity, coupled with proven clinical efficacy and a favorable safety profile, establishes it as a valuable alternative to current standard-of-care antibiotics for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections.[22] The availability of both intravenous and oral formulations provides flexibility in clinical practice, potentially reducing the length of hospital stays.[23] As with all antibiotics, prudent use is essential to preserve its long-term effectiveness.
References
- 1. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. mdpi.com [mdpi.com]
- 4. FDA Approves NUZYRA™ (Omadacycline) for Community-Acquired Bacterial Pneumonia and Acute Skin and Skin Structure Infections - Conference Correspondent [conference-correspondent.com]
- 5. FDA Approves NUZYRA (Omadacycline) for Community-Acquired Bacterial Pneumonia and for Acute Bacterial Skin and Skin Structure Infections in Adults [ascpt.org]
- 6. Nuzyra (omadacycline) FDA Approval History - Drugs.com [drugs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro activity of omadacycline against pathogens isolated from Mainland China during 2017–2018 - ProQuest [proquest.com]
- 9. In vitro activity of omadacycline against pathogens isolated from Mainland China during 2017-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Activity of Omadacycline against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo antibacterial activities of omadacycline, a novel aminomethylcycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hcplive.com [hcplive.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Omadacycline Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mims.com [mims.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Omadacycline vs moxifloxacin in adults with community-acquired bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Making sure you're not a bot! [academiccommons.columbia.edu]
- 22. 2577. Comparing Omadacycline with Existing Antibiotics in the treatment of Acute Bacterial Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Omadacycline for the treatment of acute bacterial skin and skin structure infections: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
